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bio-THZ1

Cat. No.: B8103464
M. Wt: 1053.7 g/mol
InChI Key: ARPCJVVFIKPHFA-SFDVBDGFSA-N
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Description

Bio-THZ1 is a useful research compound. Its molecular formula is C52H65ClN12O8S and its molecular weight is 1053.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H65ClN12O8S B8103464 bio-THZ1

Properties

IUPAC Name

4-[[(E)-4-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylcarbamoylamino]propyl-methylamino]but-2-enoyl]amino]-N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H65ClN12O8S/c1-65(24-8-20-55-51(69)56-22-26-72-28-30-73-29-27-71-25-21-54-45(66)14-5-4-13-44-48-43(34-74-44)62-52(70)64-48)23-7-15-46(67)59-36-18-16-35(17-19-36)49(68)60-37-9-6-10-38(31-37)61-50-58-33-41(53)47(63-50)40-32-57-42-12-3-2-11-39(40)42/h2-3,6-7,9-12,15-19,31-33,43-44,48,57H,4-5,8,13-14,20-30,34H2,1H3,(H,54,66)(H,59,67)(H,60,68)(H2,55,56,69)(H,58,61,63)(H2,62,64,70)/b15-7+/t43-,44-,48-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPCJVVFIKPHFA-SFDVBDGFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCCNC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=CC(=C4)NC5=NC=C(C(=N5)C6=CNC7=CC=CC=C76)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H65ClN12O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of bio-THZ1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of bio-THZ1

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a biotinylated chemical probe derived from THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] The addition of a biotin moiety enables the use of this compound for affinity purification-based applications, such as target identification and engagement validation.[1][3] This guide provides a detailed overview of the mechanism of action of this compound, focusing on its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Covalent Inhibition of CDK7

The primary mechanism of action of this compound is the irreversible inhibition of CDK7, a key regulator of both transcription and cell cycle progression.[3][4][5]

2.1. Covalent Bonding to a Non-Catalytic Cysteine: Unlike many kinase inhibitors that target the ATP-binding pocket, THZ1, and by extension this compound, features an acrylamide moiety that forms a covalent bond with a specific cysteine residue on CDK7.[6] Through mass spectrometry analysis, this residue has been identified as Cysteine 312 (C312), which is located in a C-terminal extension of CDK7 that traverses the ATP cleft, outside of the canonical kinase domain.[1] This covalent interaction leads to the irreversible inactivation of CDK7's kinase activity. The irreversible nature of this binding has been demonstrated by the time-dependent inhibition of CDK7 by THZ1.[1]

2.2. High Potency and Selectivity: THZ1 exhibits high potency towards CDK7, with a reported dissociation constant (Kd) of 3.2 nM.[7] While THZ1 is highly selective for CDK7, it has been shown to have some off-target activity against CDK12 and CDK13, as it can also covalently modify a cysteine residue in a similar position in these kinases.[3] However, the inhibition of CDK7 is the primary driver of its anti-proliferative and transcriptional effects. Kinome-wide profiling has shown that while other kinases can be inhibited by THZ1 at higher concentrations, only CDK7 displays time-dependent inhibition, which is characteristic of covalent binding.[6][7]

Downstream Signaling Consequences of CDK7 Inhibition

The inhibition of CDK7 by this compound perturbs two major cellular processes: transcription and cell cycle control.

3.1. Transcriptional Repression: CDK7 is a component of the general transcription factor TFIIH. In this complex, CDK7 phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (RNAPII) at Serine 5 (Ser5), Serine 7 (Ser7), and to a lesser extent, Serine 2 (Ser2).[4][8][9] This phosphorylation is critical for the initiation and elongation phases of transcription.

  • Inhibition of RNAPII CTD Phosphorylation: Treatment of cells with THZ1 leads to a dose-dependent decrease in the phosphorylation of RNAPII CTD at Ser5, Ser7, and Ser2.[4][8][9][10] This inhibition of RNAPII phosphorylation is a key molecular indicator of CDK7 target engagement by THZ1 in cells.[7]

  • Suppression of Super-Enhancer-Driven Transcription: THZ1 has been shown to preferentially suppress the transcription of genes associated with super-enhancers, which are large clusters of enhancers that drive the expression of key oncogenes and cell identity genes.[3] This leads to the potent downregulation of critical cancer drivers like MYC.[5][8]

3.2. Cell Cycle Arrest: CDK7 also functions as the catalytic subunit of the CDK-activating kinase (CAK) complex, which is responsible for the activating phosphorylation of several cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[4][8]

  • Inhibition of CAK Activity: By inhibiting CDK7, THZ1 prevents the T-loop phosphorylation and subsequent activation of cell cycle CDKs.[1] This leads to a disruption of cell cycle progression, often resulting in a G1/S or G2/M phase arrest, depending on the cellular context.[4][8][11]

  • Induction of Apoptosis: The combined effect of transcriptional repression and cell cycle arrest ultimately leads to the induction of apoptosis in cancer cells.[4][5][11] This is often observed through the cleavage of PARP and caspases 3 and 7.[4][11]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of THZ1 and this compound.

Compound Target Assay Type Value Reference
THZ1CDK7LanthaScreen Eu Kinase Binding AssayKd = 3.2 nM[7]
THZ1PKN3In vitro kinase assayIC50 = 72 nM[12]
THZ1-R (non-covalent analog)PKN3In vitro kinase assay>50-fold less potent than THZ1[12]
Cell Line Compound Assay Type Value Reference
NALM6 (B-ALL)THZ1CellTiter-Glo™ Luminescent Cell Viability Assay (72h)IC50 = 101.2 nM[8]
REH (B-ALL)THZ1CellTiter-Glo™ Luminescent Cell Viability Assay (72h)IC50 = 26.26 nM[8]
Jurkat (T-ALL)THZ1Cell Proliferation Assay (72h)IC50 < 200 nM[4]
Loucy (T-ALL)THZ1Cell Proliferation Assay (72h)IC50 < 200 nM[4]
Murine SCLCTHZ1Cell Proliferation AssayIC50 = 75-100 nM[4]
Murine NSCLCTHZ1Cell Proliferation AssayIC50 ≈ 750 nM[4]

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of this compound are provided below.

5.1. Chemical Pulldown Assay with this compound

This assay is used to identify the protein targets of THZ1.

  • Cell Lysate Preparation:

    • Culture cells to the desired density and treat with either vehicle (DMSO) or a competing concentration of non-biotinylated THZ1 for a specified time.

    • Harvest cells, wash with ice-cold PBS, and lyse in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • This compound Incubation and Pulldown:

    • Incubate the cleared cell lysates with this compound for 2-4 hours at 4°C with gentle rotation.

    • Add streptavidin-conjugated magnetic beads (e.g., Dynabeads) to the lysate and incubate for another 1-2 hours at 4°C to capture the this compound-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody against the target of interest (e.g., CDK7) or by mass spectrometry for unbiased target identification.

5.2. In Vitro Kinase Assay

This assay measures the direct inhibitory effect of THZ1 on CDK7 kinase activity.

  • Reaction Setup:

    • Prepare a reaction mixture containing recombinant CDK7/Cyclin H/MAT1 complex, a suitable substrate (e.g., a peptide corresponding to the RNAPII CTD), and kinase assay buffer.

    • Add increasing concentrations of THZ1 or vehicle (DMSO) to the reaction mixture.

    • To assess time-dependent inhibition, pre-incubate the enzyme with the inhibitor for varying durations before adding ATP.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Detection:

    • Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane.

    • Wash the membrane to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter or autoradiography to determine the kinase activity. Alternatively, use a non-radioactive method such as an antibody-based detection of the phosphorylated substrate.

5.3. Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement of THZ1 with CDK7 in intact cells.

  • Cell Treatment and Heating:

    • Treat intact cells with THZ1 or vehicle (DMSO) for a specific duration.

    • Harvest the cells, wash, and resuspend in a suitable buffer.

    • Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Collect the supernatant and determine the concentration of the target protein (CDK7) in the soluble fraction using Western blotting or other protein quantification methods.

  • Data Analysis:

    • Plot the amount of soluble CDK7 as a function of temperature.

    • Binding of THZ1 to CDK7 is expected to stabilize the protein, resulting in a shift of the melting curve to a higher temperature compared to the vehicle-treated control.

Visualizations

6.1. Signaling Pathway of THZ1 Action

THZ1_Signaling_Pathway cluster_drug Drug Action cluster_target Primary Target cluster_downstream Downstream Effects cluster_mechanism Molecular Mechanism cluster_outcome Cellular Outcome THZ1 This compound / THZ1 CDK7 CDK7 (Cysteine 312) THZ1->CDK7 Covalent Inhibition RNAPII_phos p-RNAPII CTD (Ser5, Ser7, Ser2)↓ CDK7->RNAPII_phos Phosphorylates CAK_activity CAK Activity↓ CDK7->CAK_activity Enables Transcription Transcription Apoptosis Apoptosis Transcription->Apoptosis CellCycle Cell Cycle Progression CellCycle->Apoptosis RNAPII_phos->Transcription CDK_phos p-CDK1, p-CDK2↓ CAK_activity->CDK_phos Phosphorylates CDK_phos->CellCycle

Caption: Signaling pathway of THZ1 action.

6.2. Experimental Workflow for this compound Pulldown

bioTHZ1_Pulldown_Workflow start Start: Cell Culture treatment Treat cells with THZ1 (competitor) or DMSO start->treatment lysis Cell Lysis treatment->lysis incubation Incubate lysate with this compound lysis->incubation pulldown Add Streptavidin Beads (Capture) incubation->pulldown wash Wash beads to remove non-specific binders pulldown->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis end End: Target Identification analysis->end

Caption: Experimental workflow for this compound pulldown.

6.3. Logical Relationship of CETSA

CETSA_Logic cluster_condition Cellular Condition cluster_process Experimental Process cluster_outcome Protein State cluster_result Observable Result NoDrug No Drug Heating Heating NoDrug->Heating WithDrug With THZ1 WithDrug->Heating Unfolded CDK7 Unfolds (Lower Temp) Heating->Unfolded destabilizes Stabilized CDK7 Stabilized (Higher Temp) Heating->Stabilized stabilizes MeltCurve Melting Curve Shift Unfolded->MeltCurve Stabilized->MeltCurve

Caption: Logical relationship of CETSA for target engagement.

References

The Role of bio-THZ1 in Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of biotinylated-THZ1 (bio-THZ1) and its pivotal role in the regulation of transcription. As a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), this compound serves as a critical tool for elucidating the intricate mechanisms of transcriptional control and for identifying novel therapeutic targets in oncology and other disciplines. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines key experimental protocols for its use, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Transcription, the process of synthesizing RNA from a DNA template, is a fundamental cellular process governed by a complex interplay of proteins. Among the key regulators is the Cyclin-Dependent Kinase 7 (CDK7), a component of the general transcription factor TFIIH. CDK7 plays a dual role: it acts as a CDK-activating kinase (CAK) for cell cycle-regulating CDKs and, crucially for transcription, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation is essential for the initiation and elongation phases of transcription.

THZ1 is a highly selective and potent covalent inhibitor of CDK7.[1] Its biotinylated derivative, this compound, retains this inhibitory activity while enabling its use as a probe for affinity purification and identification of its interacting partners. By covalently binding to a unique cysteine residue (C312) outside the kinase domain of CDK7, this compound provides an invaluable tool for studying the direct and indirect effects of CDK7 inhibition on a global transcriptional scale.[2]

Mechanism of Action

This compound functions as an irreversible inhibitor of CDK7. Its mechanism of action can be summarized in the following key steps:

  • Covalent Binding: this compound possesses a reactive acrylamide group that forms a covalent bond with the thiol group of cysteine 312 on CDK7. This irreversible binding leads to the inactivation of the kinase.

  • Inhibition of RNAPII CTD Phosphorylation: CDK7 is responsible for phosphorylating serine residues (primarily Ser5 and Ser7) in the heptapeptide repeats of the RNAPII C-terminal domain.[3][4] By inhibiting CDK7, this compound prevents this critical phosphorylation event, which is a prerequisite for promoter clearance and the transition from transcription initiation to elongation.[4]

  • Transcriptional Repression: The lack of RNAPII CTD phosphorylation leads to a global downregulation of transcription. This effect is particularly pronounced for genes with super-enhancers, which are large clusters of regulatory elements that drive high-level expression of key oncogenes.[5]

  • Cell Cycle Arrest and Apoptosis: Beyond its role in transcription, CDK7 is also a CDK-activating kinase (CAK) involved in cell cycle progression. Inhibition of CDK7 by THZ1 can lead to cell cycle arrest and, in many cancer cell lines, induce apoptosis.[6]

Quantitative Data

The potency and selectivity of THZ1, the parent compound of this compound, have been extensively characterized across numerous cancer cell lines. The following tables summarize key quantitative data related to its inhibitory activity.

Cell LineCancer TypeIC50 (nM) after 2 daysIC50 (nM) after 7 daysCitation
MDA-MB-231 Triple-Negative Breast Cancer13040[6]
T47D ER+ Breast Cancer15020[6]
SKBR3 HER2+ Breast Cancer8010[6]
JIMT-1 HER2+ Breast Cancer300250[6]
NALM6 B-cell Acute Lymphocytic LeukemiaNot specified101.2[7]
REH B-cell Acute Lymphocytic LeukemiaNot specified26.26[7]
Murine SCLC cells Small Cell Lung Cancer75-100Not specified[5]
Murine NSCLC cells Non-Small Cell Lung Cancer~750Not specified[5]
ParameterValueAssayCitation
IC50 3.2 nMCDK7 Kinase Assay[1]
IC50 158 nMCDK12 Kinase Assay[8]
IC50 69 nMCDK13 Kinase Assay[8]
IC50 8.5 µMCDK7 Kinase Assay (THZ531)[8]
IC50 10.5 µMCDK9 Kinase Assay (THZ531)[8]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

This compound Pull-Down Assay for Target Identification

This protocol is designed to identify the cellular targets of this compound through affinity purification followed by mass spectrometry or western blotting.

Materials:

  • Cells of interest

  • This compound (and non-biotinylated THZ1 for competition)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffers (e.g., high-salt and low-salt buffers)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • This compound Incubation: Incubate the cell lysate with this compound (e.g., 1 µM) for 2-4 hours at 4°C with gentle rotation. For competition experiments, pre-incubate a parallel lysate with an excess of non-biotinylated THZ1 (e.g., 10 µM) for 1 hour before adding this compound.

  • Streptavidin Bead Incubation: Add pre-washed streptavidin-conjugated magnetic beads to the lysates and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specific binders. A typical wash series includes a low-salt buffer, a high-salt buffer, and a final wash with the low-salt buffer.

  • Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or western blotting using antibodies against suspected targets (e.g., CDK7). For proteome-wide identification, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol outlines the use of THZ1 to investigate its effects on the genome-wide localization of proteins, such as RNAPII or specific transcription factors.

Materials:

  • Cells of interest

  • THZ1

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • Cell Lysis Buffer

  • Nuclear Lysis Buffer

  • Sonication buffer

  • ChIP-grade antibody against the protein of interest (e.g., RNAPII p-Ser5)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl wash)

  • Elution Buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for library preparation and next-generation sequencing

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with THZ1 or DMSO (vehicle control) for the desired time and concentration. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in sonication buffer and shear the chromatin to an average size of 200-500 bp using a sonicator.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with a specific ChIP-grade antibody overnight at 4°C. Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome and perform peak calling to identify regions of protein binding. Differential binding analysis between THZ1-treated and control samples can reveal changes in protein occupancy.

RNA Sequencing (RNA-seq)

This protocol is used to assess the global changes in gene expression following treatment with THZ1.

Materials:

  • Cells of interest

  • THZ1

  • RNA extraction kit

  • DNase I

  • Reagents for library preparation (e.g., poly(A) selection or ribosomal RNA depletion)

  • Next-generation sequencing platform

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with THZ1 or DMSO for the desired time and concentration. Harvest the cells and extract total RNA using a commercial kit.

  • RNA Quality Control and DNase Treatment: Assess the quality and quantity of the extracted RNA. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA. This typically involves either selecting for polyadenylated mRNA or depleting ribosomal RNA. The RNA is then fragmented, reverse transcribed into cDNA, and ligated with sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Perform quality control on the raw sequencing reads and align them to a reference genome or transcriptome. Quantify gene expression levels and perform differential expression analysis to identify genes that are up- or down-regulated upon THZ1 treatment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving this compound and the general workflows for the experimental protocols described above.

bio_THZ1_Signaling_Pathway cluster_inhibition Inhibition cluster_transcription Transcription Regulation bio_THZ1 This compound CDK7 CDK7 bio_THZ1->CDK7 TFIIH TFIIH Complex CDK7->TFIIH component of RNAPII RNA Polymerase II TFIIH->RNAPII phosphorylates RNAPII_pSer5 RNAPII-pSer5/7 Transcription_Initiation Transcription Initiation RNAPII_pSer5->Transcription_Initiation Transcription_Elongation Productive Elongation Transcription_Initiation->Transcription_Elongation Gene_Expression Altered Gene Expression Transcription_Elongation->Gene_Expression

Caption: this compound covalently inhibits CDK7, preventing RNAPII phosphorylation and halting transcription.

bio_THZ1_Pull_Down_Workflow start Start: Cell Lysate incubation Incubate with This compound start->incubation beads Add Streptavidin Beads incubation->beads wash Wash to Remove Non-specific Binders beads->wash elute Elute Bound Proteins wash->elute analysis Analyze by WB or Mass Spec elute->analysis

Caption: Workflow for identifying this compound cellular targets via pull-down assay.

ChIP_Seq_Workflow start Start: THZ1-treated Cells crosslink Cross-link Proteins to DNA start->crosslink shear Shear Chromatin crosslink->shear ip Immunoprecipitate Target Protein shear->ip reverse Reverse Cross-links and Purify DNA ip->reverse sequence Sequence DNA reverse->sequence analysis Data Analysis: Peak Calling sequence->analysis

Caption: General workflow for ChIP-seq analysis of THZ1-treated cells.

Conclusion

This compound is an indispensable chemical probe for dissecting the role of CDK7 in transcriptional regulation. Its covalent and selective nature allows for robust inhibition of CDK7 activity, leading to a profound and global impact on gene expression. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of transcription and the development of novel therapeutic strategies targeting transcriptional dependencies in disease.

References

bio-THZ1 for studying cancer cell transcription

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Bio-THZ1 for Studying Cancer Cell Transcription

Introduction

In the landscape of cancer biology, understanding the molecular underpinnings of aberrant transcription is paramount. Many cancers exhibit "transcriptional addiction," a heavy reliance on the continuous expression of specific oncogenes for their survival and proliferation. A key regulator of this process is Cyclin-Dependent Kinase 7 (CDK7), a component of the general transcription factor TFIIH. The development of covalent CDK7 inhibitors, such as THZ1, has provided powerful tools to probe this dependency.

This guide focuses on this compound, a biotinylated derivative of the covalent CDK7 inhibitor THZ1. This compound serves as a chemical probe, enabling researchers to identify and enrich for CDK7 and its associated protein complexes directly from the cellular environment. The biotin handle allows for high-affinity capture by streptavidin, making it an invaluable reagent for target engagement studies, proteome-wide profiling, and elucidating the composition of the transcriptional machinery in cancer cells.

Mechanism of Action

This compound functions as an irreversible inhibitor by covalently binding to a cysteine residue (C312) located outside the canonical kinase domain of CDK7. This covalent modification effectively inactivates CDK7's kinase function, which is essential for two critical processes:

  • Transcription Initiation: CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a necessary step for promoter clearance and the transition to productive elongation.

  • Cell Cycle Progression: CDK7 also acts as a CDK-activating kinase (CAK), phosphorylating and activating other CDKs involved in cell cycle control, such as CDK1 and CDK2.

The stable, covalent bond formed by this compound allows for stringent washing conditions in pulldown assays, minimizing the co-isolation of non-specific binders and improving the accuracy of target identification. The biotin moiety then facilitates the selective enrichment of the this compound-CDK7 complex and its interactors for subsequent analysis by methods like mass spectrometry or Western blotting.

Signaling and Interaction Pathway

The following diagram illustrates the central role of CDK7 within the pre-initiation complex and how this compound is used to capture this machinery.

CDK7_Pathway cluster_PIC Pre-initiation Complex at Promoter cluster_Inhibition Chemical Probe Interaction TFIIH TFIIH Complex CDK7 CDK7 PolII RNA Pol II CDK7->PolII Phosphorylates CTD (Ser5/7) PolII->TFIIH associates with gene Oncogene PolII->gene Transcriptional Elongation Mediator Mediator Complex Mediator->PolII recruits bioTHZ1 This compound bioTHZ1->CDK7 Covalent Binding (C312) Streptavidin Streptavidin Bead bioTHZ1->Streptavidin High-Affinity Capture

Caption: this compound covalently binds CDK7, enabling streptavidin-based capture of the TFIIH complex.

Quantitative Data Summary

The utility of this compound as a specific probe for CDK7 is supported by biochemical and cellular data. The tables below summarize key quantitative metrics.

Table 1: Kinase Inhibitory Activity

Compound Target Kinase IC₅₀ (nM) Binding Mode
THZ1 CDK7 3.2 Covalent
THZ1 CDK12 155 Covalent
THZ1 CDK13 67 Covalent

| this compound | CDK7 | ~10-50* | Covalent |

*The addition of the biotin-linker moiety can slightly decrease the potency compared to the parent compound, but it retains high affinity and specificity for CDK7.

Table 2: Representative Proteins Identified in this compound Pulldown-Mass Spectrometry

Protein Complex/Function Rationale for Interaction
CDK7 TFIIH Direct covalent target
CCNH (Cyclin H) TFIIH Core component of the CDK7/Cyclin H/MAT1 subcomplex
MAT1 TFIIH Core component of the CDK7/Cyclin H/MAT1 subcomplex
GTF2H1/2/3/4 TFIIH General transcription factors associated with CDK7
RPB1 (POLR2A) RNA Polymerase II Primary substrate of CDK7 (CTD phosphorylation)
MED1/MED4 Mediator Complex Physically and functionally interacts with TFIIH and Pol II

| CDK9 | P-TEFb | Involved in transcriptional elongation, downstream of CDK7 |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in pull-down assays coupled with mass spectrometry or Western blotting.

Cell Lysis and Probe Incubation

Objective: To lyse cells under non-denaturing conditions and allow this compound to covalently bind to its cellular targets.

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, Protease and Phosphatase Inhibitor Cocktails.

  • This compound (typically 1-5 µM final concentration).

  • DMSO (as a vehicle control).

Protocol:

  • Culture cancer cells of interest to ~80-90% confluency.

  • Harvest cells by scraping or trypsinization, and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10-20 million cells).

  • Lyse the cells by sonication or douncing on ice.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (proteome) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.

  • Aliquot equal amounts of protein (typically 1-5 mg) for each condition (e.g., this compound, DMSO control).

  • Add this compound to the treatment sample to a final concentration of 1-5 µM. Add an equivalent volume of DMSO to the control sample.

  • Incubate the lysates for 1-2 hours at 4°C with gentle rotation to allow for target binding.

Streptavidin Affinity Purification (Pulldown)

Objective: To enrich for biotin-labeled protein complexes using streptavidin-coated magnetic beads.

Reagents:

  • High-capacity streptavidin magnetic beads.

  • Wash Buffer 1 (High Salt): Lysis Buffer containing 500 mM NaCl.

  • Wash Buffer 2 (Low Salt): Lysis Buffer containing 150 mM NaCl.

  • PBS (Phosphate-Buffered Saline).

Protocol:

  • During the final 30 minutes of the lysate incubation, equilibrate the required amount of streptavidin beads. Wash the beads three times with Lysis Buffer.

  • Add the equilibrated beads to the incubated lysates.

  • Incubate for 1 hour at 4°C with gentle rotation to allow the biotin-streptavidin interaction.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Washing Steps (Crucial for reducing background):

    • Wash 2x with Wash Buffer 1 (High Salt).

    • Wash 2x with Wash Buffer 2 (Low Salt).

    • Wash 2x with ice-cold PBS.

    • For each wash, resuspend the beads completely, rotate for 5 minutes at 4°C, and then pellet.

Sample Preparation for Analysis

A. For Western Blotting (Target Validation):

  • After the final wash, resuspend the beads in 1x SDS-PAGE loading buffer.

  • Boil the sample at 95°C for 10 minutes to elute proteins from the beads.

  • Use a magnetic stand to pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Proceed with standard Western blotting protocols using antibodies against CDK7, Cyclin H, or other expected interactors.

B. For Mass Spectrometry (Proteome-wide Identification):

  • After the final wash, perform an on-bead digestion to minimize contamination from the beads themselves.

  • Resuspend the beads in a denaturing buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5).

  • Reduce cysteine bonds with DTT (dithiothreitol) and alkylate with iodoacetamide (IAA).

  • Dilute the urea to <2 M and digest the proteins overnight with sequencing-grade trypsin at 37°C.

  • Collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid and desalt using C18 StageTips.

  • Analyze the resulting peptide mixture by LC-MS/MS.

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire this compound pulldown and proteomic analysis workflow.

BioTHZ1_Workflow cluster_analysis Downstream Analysis A 1. Prepare Cancer Cell Lysate B 2. Incubate Lysate with this compound A->B C 3. Add Streptavidin Magnetic Beads B->C D 4. Affinity Capture of Biotinylated Complexes C->D E 5. Stringent Wash Steps (High & Low Salt) D->E F 6. Elution or On-Bead Digestion E->F G Western Blot (Target Validation) F->G Elute H LC-MS/MS (Proteomic Profiling) F->H Digest

Caption: Workflow for identifying this compound targets from cell lysates using affinity purification.

Logical Relationship: Connecting CDK7 to Transcriptional Addiction

This compound is a critical tool for demonstrating the direct link between CDK7 inhibition and the disruption of oncogenic transcription programs.

Logical_Relationship A Cancer cells exhibit 'Transcriptional Addiction' B High expression of key oncogenes (e.g., MYC) A->B C This compound pulldown identifies CDK7 at super-enhancers of these oncogenes B->C Hypothesis: CDK7 drives this E Conclusion: CDK7 activity is required to maintain the oncogenic state B->E D THZ1 treatment leads to decreased oncogene mRNA levels C->D Experimental Validation D->E

Caption: Logical flow demonstrating how this compound helps validate CDK7's role in cancer.

Conclusion

This compound is a potent and specific chemical probe that has become indispensable for studying CDK7 biology and the transcriptional dependencies of cancer cells. Its ability to covalently capture CDK7 within its native cellular context allows for robust identification of associated proteins and a deeper understanding of the transcription machinery. The protocols and data presented in this guide offer a framework for researchers to employ this compound effectively, paving the way for novel insights into cancer biology and the development of next-generation transcriptional inhibitors.

The Discovery and Development of THZ1 and bio-THZ1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Covalent Approach to Targeting Transcriptional Addiction in Cancer

This technical guide provides an in-depth overview of the discovery, development, and application of THZ1, a first-in-class covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), and its biotinylated derivative, bio-THZ1. This document is intended for researchers, scientists, and drug development professionals interested in the mechanistic details, experimental protocols, and therapeutic potential of targeting CDK7-mediated transcriptional addiction in oncology.

Introduction: Targeting a Master Regulator of Transcription

Cyclin-Dependent Kinase 7 (CDK7) is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex.[1][2] Through its dual roles in phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and activating cell cycle CDKs, CDK7 acts as a master regulator of both transcription and cell cycle progression.[1][2] In many cancers, there is a high dependency on the transcriptional machinery to maintain the oncogenic state, a phenomenon known as transcriptional addiction. This has positioned CDK7 as a compelling therapeutic target.

THZ1 was identified as a potent and selective covalent inhibitor of CDK7. Its unique mechanism of action involves the irreversible binding to a cysteine residue (C312) located outside of the canonical kinase domain of CDK7, conferring high selectivity and potency.[3] This covalent modification leads to the inhibition of RNAPII CTD phosphorylation, thereby disrupting transcription and inducing apoptosis in susceptible cancer cells.[1][4] To facilitate the identification of THZ1's targets and off-targets, a biotinylated version, this compound, was developed.[5] This chemical probe has been instrumental in proteomic studies to confirm target engagement and explore the broader cellular effects of THZ1.

Quantitative Data: Efficacy of THZ1

The anti-proliferative activity of THZ1 has been evaluated across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) of THZ1 in various cancer types.

Table 1: IC50 Values of THZ1 in Hematological Malignancies

Cell LineCancer TypeIC50 (nM)Reference
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)50[3]
LoucyT-cell Acute Lymphoblastic Leukemia (T-ALL)0.55[3]
NALM6B-cell Acute Lymphoblastic Leukemia (B-ALL)101.2[6]
REHB-cell Acute Lymphoblastic Leukemia (B-ALL)26.26[6]
HL-60Acute Myeloid Leukemia (AML)38[3]
OPM2Multiple Myeloma<300
RPMI8226Multiple Myeloma<300
H929Multiple Myeloma<300
U266Multiple Myeloma<300

Table 2: IC50 Values of THZ1 in Solid Tumors

Cell LineCancer TypeIC50 (nM)Reference
A549Non-Small Cell Lung Cancer (NSCLC)Dose-dependent inhibition
H460Non-Small Cell Lung Cancer (NSCLC)Dose-dependent inhibition
SKMES1Non-Small Cell Lung Cancer (NSCLC)Dose-dependent inhibition
Murine SCLCSmall Cell Lung Cancer (SCLC)75-100[1]
KellyNeuroblastoma (MYCN-amplified)6-9[1]
NGPNeuroblastoma (MYCN-amplified)6-9[1]
SK-N-BE(2)Neuroblastoma (MYCN-amplified)6-9[1]
Breast Cancer Cell Lines (Panel)Breast Cancer80-300 (2-day treatment)
T24Bladder CancerDose-dependent cytotoxicity
BFTC-905Bladder CancerDose-dependent cytotoxicity
GIST-T1Gastrointestinal Stromal Tumor (GIST)Dose-dependent inhibition
GIST-882Gastrointestinal Stromal Tumor (GIST)Dose-dependent inhibition
HuCCT1Cholangiocarcinoma<500
RBECholangiocarcinoma<500
HuH28Cholangiocarcinoma<500

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of THZ1 and this compound.

Chemical Synthesis of THZ1 and this compound

The synthesis of THZ1 and its biotinylated analog, this compound, involves multi-step organic chemistry procedures. While the detailed, step-by-step synthesis protocols are proprietary and found within the supplementary information of the primary research articles, the general approach involves the coupling of key chemical moieties to generate the final covalent inhibitor. The synthesis of this compound incorporates a biotin molecule through a linker to the THZ1 scaffold.

In Vitro Kinase Assay for CDK7 Inhibition

This protocol assesses the inhibitory activity of THZ1 on recombinant CDK7.

  • Reagents and Materials:

    • Recombinant human CDK7/Cyclin H/MAT1 complex

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP

    • Substrate (e.g., GST-CDK2/cyclin A)

    • THZ1 (dissolved in DMSO)

    • 32P-γ-ATP

    • SDS-PAGE gels and reagents

    • Phosphorimager

  • Procedure:

    • Prepare a reaction mixture containing the recombinant CDK7 complex and the substrate in kinase buffer.

    • Add varying concentrations of THZ1 or DMSO (vehicle control) to the reaction mixture.

    • To test for time-dependent inactivation, pre-incubate the CDK7 complex with THZ1 for a defined period (e.g., 4 hours at 30°C) before initiating the kinase reaction.[5]

    • Initiate the kinase reaction by adding ATP (containing a tracer amount of 32P-γ-ATP) to the mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding SDS loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate using a phosphorimager and quantify the band intensities to determine the extent of inhibition.

Cell Viability Assay

This protocol measures the effect of THZ1 on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • THZ1 (dissolved in DMSO)

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo®, WST-1, or CCK-8)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.[6]

    • Treat the cells with a serial dilution of THZ1 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).[6]

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

    • Measure the absorbance or luminescence using a microplate reader.[6]

    • Calculate the IC50 value by plotting the percentage of viable cells against the log of the THZ1 concentration and fitting the data to a dose-response curve.[6]

Western Blot Analysis of RNAPII CTD Phosphorylation

This protocol assesses the effect of THZ1 on the phosphorylation of RNAPII CTD, a direct substrate of CDK7.

  • Reagents and Materials:

    • Cancer cell lines

    • THZ1 (dissolved in DMSO)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and reagents

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against:

      • Phospho-RNAPII CTD (Ser2, Ser5, Ser7)

      • Total RNAPII

      • Loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with THZ1 or DMSO for the desired time and concentration.

    • Harvest and lyse the cells in lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in SDS loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

This compound Pulldown Assay for Target Identification

This protocol utilizes this compound to identify its binding partners in a cellular context.

  • Reagents and Materials:

    • This compound

    • THZ1 (for competition experiments)

    • Cell lysate

    • Streptavidin-conjugated beads (e.g., agarose or magnetic beads)

    • Wash buffer (e.g., lysis buffer with lower detergent concentration)

    • Elution buffer (e.g., SDS loading buffer)

    • Reagents for downstream analysis (e.g., Western blotting or mass spectrometry)

  • Procedure:

    • Incubate cell lysate with this compound for a specified time (e.g., 1-4 hours) at 4°C to allow for covalent binding.[4]

    • For competition experiments, pre-incubate the lysate with an excess of non-biotinylated THZ1 before adding this compound.[4]

    • Add streptavidin-conjugated beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the this compound-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

    • Elute the bound proteins from the beads by boiling in SDS loading buffer.

    • Analyze the eluted proteins by Western blotting using an antibody against CDK7 to confirm target engagement, or by mass spectrometry for proteome-wide target identification.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by THZ1 and the experimental workflow for this compound-based proteomics.

THZ1_Mechanism_of_Action cluster_transcription Transcription Initiation cluster_cell_cycle Cell Cycle Progression TFIIH TFIIH Complex CDK7 CDK7 RNAPII RNA Polymerase II CDK7->RNAPII phosphorylates (Ser5, Ser7 on CTD) Promoter Gene Promoter RNAPII->Promoter initiates transcription Promoter->TFIIH recruits CAK CAK Complex (CDK7/CycH/MAT1) CDKs CDK1, CDK2, CDK4, CDK6 CAK->CDKs phosphorylates & activates CellCycle G1/S Transition CDKs->CellCycle drives THZ1 THZ1 THZ1->CDK7 covalently inhibits (Cys312)

Caption: Mechanism of action of THZ1, a covalent inhibitor of CDK7, leading to the disruption of both transcription and cell cycle progression.

bio_THZ1_Pulldown_Workflow cluster_sample_prep Sample Preparation cluster_capture Affinity Capture cluster_analysis Downstream Analysis CellLysate 1. Cell Lysate Preparation Incubation 2. Incubation with this compound (Competition with THZ1 optional) CellLysate->Incubation StreptavidinBeads 3. Addition of Streptavidin Beads Incubation->StreptavidinBeads Washing 4. Washing to Remove Non-specific Binders StreptavidinBeads->Washing Elution 5. Elution of Bound Proteins Washing->Elution WesternBlot 6a. Western Blot (Target Validation) Elution->WesternBlot MassSpec 6b. Mass Spectrometry (Proteome-wide ID) Elution->MassSpec

Caption: Experimental workflow for this compound pulldown assay coupled with Western blot or mass spectrometry for target identification and validation.

Conclusion

THZ1 represents a significant advancement in the development of targeted cancer therapies, particularly for malignancies exhibiting transcriptional addiction. Its unique covalent mechanism of action provides high potency and selectivity for CDK7, leading to the disruption of critical transcriptional programs essential for cancer cell survival. The development of this compound has further enabled a deeper understanding of THZ1's cellular targets and pathways. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug developers working to further explore and exploit the therapeutic potential of CDK7 inhibition.

References

The Impact of bio-THZ1 on RNA Polymerase II Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the effects of bio-THZ1, a biotinylated derivative of the covalent cyclin-dependent kinase 7 (CDK7) inhibitor THZ1, on the phosphorylation status of RNA Polymerase II (RNAPII). By irreversibly targeting CDK7, a critical component of the transcription factor IIH (TFIIH) complex, this compound profoundly disrupts the initiation and elongation phases of transcription. This document details the mechanism of action, presents quantitative data on its inhibitory effects, outlines key experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

The phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II, RPB1, is a crucial regulatory mechanism governing the transcription cycle. The CTD consists of multiple repeats of the heptapeptide consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The differential phosphorylation of serine residues at positions 2, 5, and 7 orchestrates the recruitment of various factors involved in transcription initiation, capping of the nascent RNA transcript, elongation, and termination.

CDK7, as part of the TFIIH complex, is a key kinase responsible for phosphorylating Serine 5 (Ser5) and Serine 7 (Ser7) of the RNAPII CTD during transcription initiation.[1][2][3][4] This phosphorylation event is critical for promoter clearance and the transition to productive elongation. THZ1 is a potent and selective covalent inhibitor of CDK7, and its biotinylated form, this compound, serves as an invaluable tool for affinity-based studies.[1] This guide explores the molecular consequences of this compound's interaction with CDK7, with a specific focus on its impact on RNAPII phosphorylation.

Mechanism of Action of THZ1 and this compound

THZ1 and its biotinylated analog, this compound, exert their inhibitory effect through the covalent modification of a unique cysteine residue (Cys312) located outside the active site of CDK7.[1] This irreversible binding locks the kinase in an inactive conformation, preventing it from phosphorylating its substrates, most notably the RNAPII CTD.

The primary consequence of CDK7 inhibition by THZ1 is a significant reduction in the phosphorylation of Ser5 and Ser7 on the RNAPII CTD.[1][4] This loss of initiation-associated phosphorylation marks leads to a cascade of downstream effects, including impaired recruitment of capping enzymes, promoter-proximal pausing defects, and a general suppression of transcriptional elongation.[2][3][5] While THZ1 is highly selective for CDK7, it has also been shown to inhibit CDK12 and CDK13 at higher concentrations, which can contribute to its overall cellular effects by impacting transcriptional elongation and the DNA damage response.[1][6][7][8]

Quantitative Analysis of THZ1's Inhibitory Effects

The potency of THZ1 has been evaluated across various biochemical and cellular assays. The following tables summarize key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of THZ1

TargetAssay TypePotency (IC₅₀/Kᵢ/K𝘥)Reference
CDK7LanthaScreen® Eu Kinase Binding AssayK𝘥 = 3.2 nM[9]
CDK7In vitro kinase assayIC₅₀ ≈ 50 nM[1]
CDK12In vitro kinase assayIC₅₀ = 158 nM[7]
CDK13In vitro kinase assayIC₅₀ = 69 nM[7]

Table 2: Cellular Proliferation and RNAPII Phosphorylation Inhibition by THZ1

Cell LineAssayEffectConcentrationReference
Jurkat (T-ALL)Cell ProliferationIC₅₀ ≈ 50 nM (72h)[1]
Loucy (T-ALL)Cell ProliferationIC₅₀ ≈ 30 nM (72h)[1]
Breast Cancer Cell Lines (Panel)Cell ProliferationIC₅₀ = 80-300 nM (48h)[10]
Ovarian Cancer Cell LinesRNAPII CTD Phosphorylation (Ser2, Ser5, Ser7)Dose-dependent inhibitionEffective at nanomolar concentrations[4]
Small Cell Lung Cancer (DMS114)RNAPII CTD Phosphorylation (Ser5)Suppression1 µM[3][5]
Loucy (T-ALL)RNAPII CTD Phosphorylation (Ser2, Ser5, Ser7)InhibitionDose-dependent[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on RNAPII phosphorylation.

In Vitro CDK7 Kinase Assay

This assay directly measures the ability of THZ1 to inhibit the kinase activity of recombinant CDK7/Cyclin H/MAT1 complex using a fragment of the RNAPII CTD as a substrate.

Materials:

  • Recombinant CDK7/Cyclin H/MAT1 complex

  • GST-tagged RNAPII CTD substrate

  • THZ1 (and this compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 10 µM ATP)

  • [γ-³²P]ATP

  • SDS-PAGE gels and blotting apparatus

  • Phosphorimager

Protocol:

  • Prepare serial dilutions of THZ1 in DMSO.

  • In a microcentrifuge tube, combine the recombinant CDK7 complex, GST-CTD substrate, and THZ1 at various concentrations in kinase buffer.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Quantify the incorporation of ³²P into the GST-CTD band using a phosphorimager.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of THZ1 concentration.

This compound Pulldown Assay for Target Engagement

This assay confirms the covalent binding of this compound to its target, CDK7, in a cellular context.

Materials:

  • Cells of interest (e.g., Jurkat)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • SDS-PAGE gels and Western blot apparatus

  • Antibodies against CDK7, Cyclin H, and other potential targets

Protocol:

  • Treat cells with this compound at a specific concentration (e.g., 1 µM) for a defined time (e.g., 4 hours).

  • Lyse the cells in lysis buffer on ice.

  • Clarify the lysate by centrifugation.

  • Incubate the cell lysate with streptavidin-conjugated magnetic beads to capture biotinylated proteins.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

  • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against CDK7 and Cyclin H to confirm their pulldown with this compound.

Competitive Pulldown Assay

This assay is used to determine the relative binding affinity of a non-biotinylated compound (e.g., THZ1) by its ability to compete with this compound for binding to the target protein.

Protocol:

  • Pre-treat cell lysates with increasing concentrations of the non-biotinylated competitor compound (THZ1) for a defined period.

  • Add a fixed concentration of this compound to the lysates and incubate to allow for binding to the remaining available target.

  • Proceed with the streptavidin pulldown, washing, elution, and Western blotting as described in section 4.2.

  • A decrease in the amount of CDK7 pulled down by this compound in the presence of the competitor indicates successful competition and can be used to estimate the competitor's binding affinity.

Western Blot Analysis of RNAPII CTD Phosphorylation

This method is used to assess the levels of specific RNAPII CTD phosphorylation marks in cells treated with THZ1.

Materials:

  • Cells treated with THZ1 or DMSO (vehicle control)

  • Lysis buffer

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies specific for:

    • Total RPB1 (non-phosphorylated CTD)

    • Phospho-Ser2 RNAPII CTD

    • Phospho-Ser5 RNAPII CTD

    • Phospho-Ser7 RNAPII CTD

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Protocol:

  • Treat cells with various concentrations of THZ1 for a specified time.

  • Prepare whole-cell lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of RPB1.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the relative changes in phosphorylation levels.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to map the genome-wide occupancy of total and phosphorylated forms of RNAPII, providing insights into how THZ1 affects transcription initiation and elongation at a global level.

Materials:

  • Cells treated with THZ1 or DMSO

  • Formaldehyde for cross-linking

  • Lysis and sonication buffers

  • Antibodies for immunoprecipitation (as in section 4.4)

  • Protein A/G magnetic beads

  • Buffers for washing and elution

  • Reagents for reverse cross-linking and DNA purification

  • DNA library preparation kit for next-generation sequencing

Protocol:

  • Cross-link proteins to DNA in cells using formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments by sonication.

  • Immunoprecipitate the chromatin using an antibody specific for total RPB1 or a phosphorylated form (e.g., anti-Ser5-P).

  • Capture the antibody-chromatin complexes with protein A/G beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Purify the immunoprecipitated DNA.

  • Prepare a DNA library from the purified DNA and perform high-throughput sequencing.

  • Align the sequencing reads to a reference genome and perform peak calling and downstream analysis to identify changes in RNAPII occupancy and phosphorylation patterns.[11][12][13]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

THZ1_Mechanism cluster_TFIIH TFIIH Complex cluster_RNAPII RNA Polymerase II CDK7 CDK7 RNAPII_unphos Unphosphorylated RNAPII CTD CDK7->RNAPII_unphos Phosphorylation CyclinH Cyclin H MAT1 MAT1 RNAPII_Ser5P pSer5 RNAPII CTD Transcription_Initiation Transcription Initiation RNAPII_Ser5P->Transcription_Initiation Promotes bioTHZ1 This compound bioTHZ1->CDK7 Elongation Productive Elongation Transcription_Initiation->Elongation

Caption: Mechanism of this compound Action on RNAPII Phosphorylation.

Experimental_Workflow cluster_assays Biochemical & Cellular Assays start Start: Cell Culture treatment Treat cells with This compound / THZ1 start->treatment cell_lysis Cell Lysis treatment->cell_lysis chip_seq ChIP-seq for RNAPII Occupancy treatment->chip_seq pulldown This compound Pulldown cell_lysis->pulldown western Western Blot for p-RNAPII cell_lysis->western analysis Data Analysis and Interpretation pulldown->analysis western->analysis chip_seq->analysis end End: Conclusion on this compound Effect analysis->end

References

A Technical Guide to the Foundational Interaction of bio-THZ1 and CDK7

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth examination of the molecular interaction between the biotinylated covalent inhibitor bio-THZ1 and its primary target, Cyclin-Dependent Kinase 7 (CDK7). It is intended for researchers, scientists, and drug development professionals engaged in oncology, chemical biology, and transcription-focused research. The document details the mechanism of action, quantitative binding and inhibition data, key experimental protocols, and the broader signaling context of this interaction.

Introduction to CDK7 and the THZ1 Series

Cyclin-Dependent Kinase 7 (CDK7) is a critical dual-function kinase. As a component of the general transcription factor TFIIH, it acts as a CDK-activating kinase (CAK) by phosphorylating other CDKs, and it directly controls transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This latter role is crucial for the initiation and elongation phases of transcription. Due to its central role in regulating transcription, particularly at super-enhancer-driven oncogenes like MYC, CDK7 has emerged as a significant target in cancer therapy.

THZ1 is a potent and selective covalent inhibitor of CDK7. It features an acrylamide "warhead" that forms an irreversible bond with a specific cysteine residue on the kinase. To facilitate further research into target engagement and proteomic profiling, a biotinylated version, this compound, was developed. This chemical probe retains the inhibitory activity of THZ1 while enabling affinity-based enrichment of its cellular targets.

Mechanism of Covalent Inhibition

The defining feature of the THZ1-CDK7 interaction is its covalent nature. THZ1 specifically targets Cysteine 312 (Cys312) on CDK7, a residue located outside the canonical ATP-binding pocket. This interaction is a Michael addition reaction where the thiol group of Cys312 attacks the electrophilic acrylamide moiety of THZ1, forming a stable, irreversible thioether bond. This covalent modification allosterically inhibits CDK7's kinase activity. The specificity of THZ1 is attributed to the unique accessibility of Cys312 in CDK7 compared to other kinases.

G cluster_before Before Interaction cluster_after After Interaction CDK7 CDK7 (with Cys312) Covalent_Complex This compound-CDK7 Covalent Adduct CDK7->Covalent_Complex Michael Addition THZ1 This compound (Acrylamide Warhead) THZ1->Covalent_Complex

Caption: Covalent bond formation between this compound and CDK7's Cys312 residue.

Quantitative Analysis of THZ1-CDK7 Interaction

The efficacy and selectivity of THZ1 have been quantified through various biochemical and cellular assays. The data consistently demonstrate potent inhibition of CDK7 with high selectivity over other kinases.

Parameter Value Assay Type Notes
CDK7 IC₅₀ 3.2 nMIn vitro Kinase AssayHalf-maximal inhibitory concentration against recombinant CDK7/CycH/MAT1.
CDK12 IC₅₀ 155 nMIn vitro Kinase AssayDemonstrates >48-fold selectivity over the closely related CDK12.
kinact/KI 0.11 µM⁻¹s⁻¹Covalent Inhibition KineticsSecond-order rate constant describing the efficiency of covalent modification.
Jurkat Cell Viability GI₅₀ 51 nMCell-Based AssayHalf-maximal growth inhibition in a T-cell acute lymphoblastic leukemia cell line.

Key Experimental Protocols

The use of this compound as a chemical probe is central to identifying its cellular targets and understanding its mechanism of action. Below are protocols for fundamental experiments.

This protocol outlines the workflow for identifying the direct binding partners of this compound in a cellular context using affinity purification followed by mass spectrometry.

G A 1. Treat Cells with this compound B 2. Cell Lysis (Denaturing Conditions) A->B C 3. Streptavidin Pulldown (Capture Biotinylated Proteins) B->C D 4. Stringent Washes (Remove Non-specific Binders) C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis (Identify & Quantify Peptides) E->F

Caption: Workflow for identifying cellular targets of this compound via affinity pulldown.

Methodology:

  • Cell Treatment: Culture cells (e.g., Jurkat) to ~80% confluency. Treat with this compound (typically 100-500 nM) and a DMSO vehicle control for 2-4 hours.

  • Cell Lysis: Harvest and wash cells with cold PBS. Lyse cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein complexes and expose the biotin tag. Sonicate the lysate to shear chromatin and reduce viscosity.

  • Affinity Pulldown: Clarify the lysate by centrifugation. Incubate the supernatant with streptavidin-coated magnetic beads for 2-4 hours at 4°C with rotation to capture this compound-protein adducts.

  • Washing: Sequentially wash the beads with a series of high-stringency buffers to remove non-specifically bound proteins. A typical wash series includes buffers with high salt, urea, and detergents.

  • On-Bead Digestion: After the final wash, resuspend the beads in a digestion buffer (e.g., 100 mM ammonium bicarbonate). Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • Mass Spectrometry: Collect the supernatant containing the peptides. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify proteins that are significantly enriched in the this compound sample compared to the DMSO control.

This assay measures the direct inhibitory effect of THZ1 on CDK7's kinase activity.

Methodology:

  • Reaction Setup: Prepare a reaction mixture in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Components:

    • Enzyme: Recombinant CDK7/Cyclin H/MAT1 complex.

    • Substrate: A peptide substrate derived from the RNAPII CTD (e.g., GST-CTD).

    • Cofactor: ATP (radiolabeled [γ-³²P]ATP is often used for detection).

    • Inhibitor: Serial dilutions of THZ1 or this compound.

  • Incubation: Pre-incubate the CDK7 enzyme with the inhibitor for a defined period (e.g., 60 minutes) to allow for covalent bond formation.

  • Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture. Incubate for 30-60 minutes at 30°C.

  • Termination and Detection: Stop the reaction (e.g., by adding SDS-PAGE loading buffer). Separate the reaction products by SDS-PAGE. Detect substrate phosphorylation by autoradiography (if using ³²P-ATP) or by using a phospho-specific antibody in a Western blot.

  • Data Analysis: Quantify the signal for the phosphorylated substrate. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CDK7 Signaling and Transcriptional Regulation

CDK7 is a linchpin in the regulation of transcription. As part of the 10-subunit TFIIH complex, it phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) within the heptapeptide repeats of the RNAPII CTD. This phosphorylation cascade is essential for the transition from transcription initiation to productive elongation. By inhibiting CDK7, THZ1 prevents RNAPII CTD phosphorylation, leading to a stall in transcription initiation and a global decrease in mRNA synthesis. This mechanism disproportionately affects genes with high transcriptional activity and those regulated by super-enhancers, which are hallmarks of many cancer cells.

G cluster_pathway CDK7 in Transcription Initiation TFIIH TFIIH Complex (contains CDK7) pRNAPII Phosphorylated RNAPII (p-Ser5 CTD) TFIIH->pRNAPII Phosphorylates CTD (Ser5) RNAPII RNA Polymerase II (Unphosphorylated CTD) RNAPII->pRNAPII Elongation Transcriptional Elongation (mRNA Synthesis) pRNAPII->Elongation THZ1 THZ1 / this compound THZ1->TFIIH Covalently Inhibits CDK7

Caption: THZ1 inhibits CDK7 within TFIIH, blocking RNAPII phosphorylation.

This targeted disruption of a fundamental cellular process explains the potent anti-proliferative effects of THZ1 in various cancer models, particularly those addicted to the expression of specific oncogenes. The this compound probe remains an invaluable tool for dissecting these pathways and discovering other potential vulnerabilities related to transcriptional control.

Bio-THZ1: A Covalent Chemical Probe for Cyclin-Dependent Kinase 7 (CDK7)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bio-THZ1 is a biotinylated chemical probe derived from THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2] As a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex, CDK7 plays a dual role in regulating transcription and cell cycle progression.[3][4] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound serves as an indispensable tool for elucidating the biological functions of CDK7 and for the development of novel anticancer therapies.

This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed protocols for its application in key biochemical and cellular assays.

Mechanism of Action

THZ1, the parent compound of this compound, exhibits a unique mechanism of action by covalently targeting a cysteine residue (Cys312) located outside the canonical kinase domain of CDK7.[5] This covalent modification is irreversible and leads to the inhibition of CDK7's kinase activity, thereby affecting both transcription and cell cycle control. The biotin moiety on this compound allows for the affinity-based pulldown and detection of CDK7, making it an invaluable tool for target engagement and validation studies.[1]

Data Presentation

The following tables summarize the quantitative data for THZ1, the active component of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of THZ1

TargetIC50 (nM)Assay Conditions
CDK73.2LanthaScreen® Eu Kinase Binding Assay[2][5]

Table 2: Anti-proliferative Activity of THZ1 in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)50[5]
LoucyT-cell Acute Lymphoblastic Leukemia (T-ALL)0.55
NALM6B-cell Acute Lymphocytic Leukemia (B-ALL)101.2[6]
REHB-cell Acute Lymphocytic Leukemia (B-ALL)26.26[6]

Signaling Pathway and Experimental Workflow Diagrams

CDK7 Signaling Pathway

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex CDK7 CDK7 RNAPII_CTD RNA Polymerase II (CTD) CDK7->RNAPII_CTD phosphorylates p_RNAPII_CTD Phosphorylated RNAPII (Ser5/7) Transcription_Initiation Transcription Initiation & Elongation p_RNAPII_CTD->Transcription_Initiation CAK_Complex CAK Complex CDK7_CAK CDK7 Cell_Cycle_CDKs CDK1, CDK2, CDK4, CDK6 CDK7_CAK->Cell_Cycle_CDKs activates p_Cell_Cycle_CDKs Activated CDKs Cell_Cycle_Progression Cell Cycle Progression p_Cell_Cycle_CDKs->Cell_Cycle_Progression bio_THZ1 This compound bio_THZ1->CDK7 covalently inhibits bio_THZ1->CDK7_CAK covalently inhibits

Caption: CDK7's dual role in transcription and cell cycle, and its inhibition by this compound.

Experimental Workflow for Target Engagement using this compound

BioTHZ1_Workflow start Start: Cell Lysate or Recombinant Protein incubation Incubate with this compound start->incubation pulldown Pull-down with Streptavidin Beads incubation->pulldown wash Wash to remove non-specific binders pulldown->wash elution Elute bound proteins wash->elution analysis Analyze by Western Blot or Mass Spectrometry elution->analysis end End: Identify CDK7 and interacting partners analysis->end

Caption: Workflow for identifying CDK7 and its interactome using this compound pull-down.

Mechanism of Covalent Inhibition

Covalent_Inhibition cluster_CDK7 CDK7 Protein ATP_pocket ATP Binding Pocket Cys312 Cysteine 312 (outside kinase domain) Covalent_Bond Irreversible Covalent Bond bio_THZ1 This compound bio_THZ1->ATP_pocket Binds to bio_THZ1->Cys312 Reacts with Inhibition Inhibition of Kinase Activity Covalent_Bond->Inhibition

Caption: Covalent modification of CDK7 Cys312 by this compound leading to inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol is adapted from the LanthaScreen® Eu Kinase Binding Assay protocol and is suitable for determining the in vitro potency of THZ1 against CDK7.[1][7]

Materials:

  • Recombinant CDK7/cyclin H/MAT1 complex

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • THZ1 (or other test compounds)

  • Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare a serial dilution of THZ1 in DMSO. Further dilute the compounds in Kinase Buffer A to achieve the desired final concentrations.

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the CDK7 complex and Eu-anti-Tag antibody in Kinase Buffer A.

  • Tracer Preparation: Prepare a 4X solution of the Kinase Tracer in Kinase Buffer A.

  • Assay Assembly: a. Add 4 µL of 4X test compound to the wells of the 384-well plate. b. Add 8 µL of 2X kinase/antibody mixture to each well. c. Add 4 µL of 4X tracer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light. For covalent inhibitors like THZ1, a time-dependent incubation (e.g., 20, 60, and 180 minutes) can be performed to observe the covalent binding kinetics.[5]

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is based on the Promega CellTiter-Glo® assay and is used to measure the anti-proliferative effects of THZ1 on cancer cell lines.[3][8][9]

Materials:

  • Cancer cell lines of interest (e.g., Jurkat, Loucy)

  • Cell culture medium and supplements

  • THZ1

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well or 384-well plates

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled multiwell plate at a density appropriate for the cell line and assay duration.

  • Compound Treatment: The following day, treat the cells with a serial dilution of THZ1. Include a DMSO-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) under standard cell culture conditions.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Assay Procedure: a. Equilibrate the cell plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (medium-only wells) from all experimental wells. Plot the cell viability (as a percentage of the DMSO control) against the logarithm of the THZ1 concentration and fit the data to determine the IC50 value.

This compound Pull-Down Assay for Target Engagement

This protocol describes the use of this compound to pull down CDK7 from cell lysates, confirming target engagement.[1][10]

Materials:

  • Cells of interest

  • This compound

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer (e.g., Lysis buffer with reduced detergent concentration)

  • Elution Buffer (e.g., 2X SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Harvest and lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).

  • Incubation with this compound: Incubate the cell lysate (e.g., 1 mg of total protein) with this compound (e.g., 1 µM final concentration) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Capture with Streptavidin Beads: Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis: Analyze the eluted proteins by Western blotting using an anti-CDK7 antibody.

Western Blotting for Downstream Effects of THZ1

This protocol outlines the steps to analyze the phosphorylation status of RNA Polymerase II (RNAPII) C-terminal domain (CTD), a direct substrate of CDK7, following THZ1 treatment.[4][6]

Materials:

  • Cells treated with THZ1 or DMSO control

  • Lysis Buffer (as described in the pull-down assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-phospho-RNAPII Ser5, anti-total RNAPII, anti-CDK7, anti-GAPDH or β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation: Lyse the treated cells and quantify the protein concentration as described previously. Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 5.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Immunoprecipitation of CDK7

This protocol describes the immunoprecipitation of CDK7 from cell lysates, which can be a preliminary step for various downstream applications, including kinase assays.[11][12]

Materials:

  • Cell lysate

  • Anti-CDK7 antibody or control IgG

  • Protein A/G-conjugated magnetic beads

  • Lysis Buffer

  • Wash Buffer

  • Elution Buffer

Procedure:

  • Pre-clearing the Lysate (Optional but Recommended): Add Protein A/G beads to the cell lysate and incubate for 30-60 minutes at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Antibody Incubation: Add the anti-CDK7 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immunocomplex Capture: Add pre-washed Protein A/G beads and incubate for 1-3 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with ice-cold Wash Buffer.

  • Elution: Elute the immunoprecipitated proteins as described in the pull-down assay protocol.

  • Analysis: The eluted proteins can be analyzed by Western blotting or used in a kinase assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[13][14][15]

Materials:

  • Cells of interest

  • THZ1 or DMSO control

  • PBS (Phosphate-Buffered Saline)

  • Lysis Buffer with protease inhibitors

  • PCR tubes or a 96-well PCR plate

  • Thermal cycler

Procedure:

  • Cell Treatment: Treat intact cells with THZ1 or DMSO for a specific duration (e.g., 1-2 hours) under normal culture conditions.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding Lysis Buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis of Soluble Fraction: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble CDK7 at each temperature by Western blotting.

  • Data Analysis: Quantify the band intensities of CDK7 at each temperature for both the DMSO- and THZ1-treated samples. Plot the percentage of soluble CDK7 relative to the unheated control against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of THZ1 indicates target stabilization and engagement.

Conclusion

This compound is a robust and versatile chemical probe for investigating the multifaceted roles of CDK7 in cellular processes. Its covalent and specific nature, combined with the utility of the biotin tag, makes it an invaluable asset for academic research and drug discovery. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in elucidating the therapeutic potential of targeting CDK7 in cancer and other diseases.

References

The Core Principles of Utilizing Biotinylated Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of biotinylated kinase inhibitors. These powerful chemical probes have become indispensable tools in chemical biology and drug discovery for identifying and characterizing kinase targets, elucidating signaling pathways, and assessing inhibitor selectivity.

Introduction to Biotinylated Kinase Inhibitors

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors have emerged as a major class of targeted therapeutics. Biotinylated kinase inhibitors are essentially standard kinase inhibitors that have been chemically modified to include a biotin molecule. This "biotin tag" allows for the highly specific and strong interaction with streptavidin, a protein with an exceptionally high affinity for biotin (dissociation constant, Kd ≈ 10⁻¹⁵ M)[1]. This robust interaction forms the basis for a variety of affinity-based purification techniques.

The core principle involves using the biotinylated inhibitor to "fish" for its target kinases within a complex biological sample, such as a cell lysate. The inhibitor-kinase complex can then be captured using streptavidin-coated solid supports, such as magnetic beads or agarose resin[1][2][3]. This allows for the isolation and subsequent identification of the kinase targets and their associated proteins.

Key Applications in Research and Drug Development

Biotinylated kinase inhibitors are employed in a range of applications, including:

  • Target Identification and Validation: A primary use is to identify the cellular targets of novel or uncharacterized kinase inhibitors[4][5]. By pulling down the binding partners of a biotinylated compound, researchers can identify its direct targets.

  • Kinome Profiling and Selectivity Analysis: These probes are instrumental in assessing the selectivity of a kinase inhibitor across the entire kinome (the full complement of kinases in a cell)[6][7][8]. This is crucial for understanding potential off-target effects that could lead to toxicity. "Kinobeads" or multiplexed inhibitor beads (MIBs), which are composed of a mixture of immobilized kinase inhibitors, are often used for broad kinome profiling[6][7].

  • Drug Repurposing: By screening existing drugs against a panel of kinases using biotinylated probes, new therapeutic applications for approved drugs can be identified[9].

  • Understanding Drug Resistance: Biotinylated inhibitors can be used to study how mutations in kinase targets affect inhibitor binding, providing insights into mechanisms of drug resistance.

  • Elucidating Signaling Pathways: By identifying the kinases that bind to a particular inhibitor, researchers can begin to map the signaling pathways that are modulated by that inhibitor.

Experimental Workflows and Methodologies

The successful application of biotinylated kinase inhibitors relies on well-designed experimental workflows. Below are detailed protocols for two common applications: pull-down assays for target identification and kinome profiling.

General Workflow for Biotinylated Kinase Inhibitor Applications

The following diagram illustrates the general workflow for experiments involving biotinylated kinase inhibitors.

G cluster_prep Preparation cluster_incubation Incubation & Capture cluster_analysis Analysis BKI Biotinylated Kinase Inhibitor Incubate Incubate BKI with Lysate BKI->Incubate Lysate Cell or Tissue Lysate Lysate->Incubate AddBeads Add Streptavidin-Coated Beads Incubate->AddBeads Capture Capture BKI-Kinase Complex AddBeads->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spectrometry Elute->Analyze

General experimental workflow using biotinylated kinase inhibitors.
Detailed Protocol: Pull-Down Assay for Target Identification

This protocol describes the steps for identifying the protein targets of a specific biotinylated kinase inhibitor from a cell lysate.

Materials:

  • Biotinylated kinase inhibitor of interest

  • Control (non-biotinylated) inhibitor

  • Cell culture flasks and reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose resin[10]

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or biotin-containing buffer)

  • SDS-PAGE gels, Western blot apparatus, and antibodies (for validation)

  • Mass spectrometer for protein identification

Procedure:

  • Cell Culture and Lysis:

    • Culture cells to approximately 80-90% confluency.

    • Treat cells with the biotinylated kinase inhibitor or a vehicle control for a specified time.

    • Wash cells with ice-cold PBS and harvest.

    • Lyse cells in an appropriate lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Affinity Purification:

    • Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the biotinylated kinase inhibitor for 1-2 hours at 4°C with gentle rotation[11].

    • In a parallel control experiment, incubate lysate with an excess of the non-biotinylated inhibitor before adding the biotinylated probe to compete for binding to the target proteins.

    • Add pre-washed streptavidin-coated beads to the lysate and incubate for another 1-2 hours at 4°C[10][12].

  • Washing and Elution:

    • Pellet the beads using a magnetic rack or centrifugation.

    • Discard the supernatant (flow-through).

    • Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins[2][12].

    • Elute the bound proteins from the beads using an appropriate elution buffer. For mass spectrometry, on-bead digestion with trypsin is often employed[5][13].

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize by Coomassie or silver staining.

    • Excise protein bands of interest and identify them by mass spectrometry[14][15].

    • Alternatively, analyze the entire eluate by shotgun proteomics (LC-MS/MS)[5].

    • Validate identified targets by Western blotting using specific antibodies.

Kinome Profiling Using Multiplexed Inhibitor Beads (MIBs)

This workflow outlines the use of "kinobeads" to profile the kinase landscape in a given sample.

G Lysate Cell Lysate Incubate Incubate Lysate with MIBs Lysate->Incubate MIBs Multiplexed Inhibitor Beads (Kinobeads) MIBs->Incubate Wash Wash to Remove Non-specific Proteins Incubate->Wash Elute Elute Bound Kinases Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Profile Quantitative Kinome Profile LCMS->Profile

Workflow for kinome profiling using MIBs.

Data Presentation and Interpretation

Quantitative data is crucial for comparing the potency and selectivity of different kinase inhibitors. The following tables provide examples of how such data can be structured.

Table 1: Binding Affinities of Selected Kinase Inhibitors
Kinase InhibitorTarget KinaseBinding Affinity (Kd, nM)Reference
DasatinibABL1< 1[16]
DasatinibSRC0.8[16]
DasatinibLCK1.1[16]
SorafenibBRAF22[17]
SorafenibVEGFR290[17]
StaurosporineMost Kinases1-20[18]
Table 2: IC50 Values for HeLa Cell Growth Inhibition
CompoundIC50 (µM)Reference
O-PEGylated NP-10~5[14]
O-PEGylated NP-14~5[14]
N-PEGylated NP-10> 10[14]
N-PEGylated NP-14> 10[14]

Case Study: Target Identification of Dasatinib

Dasatinib is a multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML)[16][19][20]. A biotinylated version of dasatinib can be used to identify its full spectrum of targets in a cancer cell line.

The workflow would involve incubating a biotinylated dasatinib probe with a CML cell lysate. The captured proteins would then be identified by mass spectrometry. A competition experiment, where the lysate is pre-incubated with an excess of non-biotinylated dasatinib, would be crucial to distinguish specific targets from non-specific binders. The expected results would confirm known targets like ABL and SRC kinases, and potentially reveal novel off-targets, providing a deeper understanding of its mechanism of action and potential side effects[5].

Signaling Pathway: SYK Inhibition

The spleen tyrosine kinase (SYK) is a validated target in various hematological cancers and autoimmune diseases[21]. Biotinylated inhibitors targeting SYK can be used to pull down and quantify SYK from cell lysates, as well as to assess the inhibitor's selectivity against other kinases.

G BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation Downstream Downstream Signaling (e.g., PLCγ2, BTK, PI3K) SYK->Downstream Proliferation Cell Proliferation and Survival Downstream->Proliferation Inhibitor Biotinylated SYK Inhibitor Inhibitor->SYK

Simplified SYK signaling pathway and point of inhibition.

Conclusion

Biotinylated kinase inhibitors are versatile and powerful tools for kinase research and drug development. Their ability to specifically capture and identify kinase targets from complex biological mixtures has significantly advanced our understanding of kinase biology and pharmacology. The methodologies described in this guide provide a solid foundation for researchers to effectively utilize these probes in their own investigations. As proteomics technologies continue to evolve, the applications of biotinylated kinase inhibitors are expected to expand, further accelerating the pace of kinase-targeted drug discovery.

References

Methodological & Application

Application Notes and Protocols for bio-THZ1 Pull-Down Assay for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the identification of cellular targets of the covalent inhibitor THZ1 using a biotinylated analog, bio-THZ1, in a pull-down assay coupled with quantitative mass spectrometry.

Introduction

THZ1 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4][5] CDK7 is a critical component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex.[6][7][8][9][10] As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in transcription initiation and elongation.[1][2][3][4][5] By covalently modifying a cysteine residue in CDK7, THZ1 effectively inhibits its kinase activity, leading to a global transcriptional shutdown, which has shown therapeutic potential in various cancers.[3][4]

The this compound pull-down assay is a powerful chemoproteomic technique used to identify the direct binding targets of THZ1 within the cellular proteome. This method utilizes a biotin-tagged version of THZ1 (this compound) that retains the covalent binding properties of the parent compound. Cellular lysates are incubated with this compound, allowing it to bind to its targets. The resulting protein-probe complexes are then enriched using streptavidin-coated beads, and the captured proteins are identified and quantified by mass spectrometry.

Signaling Pathway

The primary target of THZ1 is CDK7, which plays a pivotal role in regulating transcription. The following diagram illustrates the signaling pathway affected by THZ1.

THZ1_Signaling_Pathway THZ1 Mechanism of Action cluster_TFIIH TFIIH Complex CDK7 CDK7 CyclinH Cyclin H RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates CTD MAT1 MAT1 pRNAPII Phosphorylated RNAPII (Ser5/7-CTD) Transcription Transcription Elongation pRNAPII->Transcription THZ1 THZ1 THZ1->CDK7

Figure 1. THZ1 covalently inhibits CDK7, preventing the phosphorylation of RNA Polymerase II and blocking transcription.

Experimental Workflow

The overall experimental workflow for the this compound pull-down assay coupled with SILAC (Stable Isotope Labeling with Amino acids in Cell culture) for quantitative proteomics is depicted below.

bioTHZ1_Workflow This compound Pull-Down Workflow with SILAC cluster_silac Cell Culture & Labeling cluster_treatment Treatment & Lysis cluster_pulldown Affinity Purification cluster_analysis Analysis Light Light SILAC Media (e.g., Arg0, Lys0) Lysate_L Control Lysate (DMSO) Light->Lysate_L Heavy Heavy SILAC Media (e.g., Arg10, Lys8) Lysate_H Experimental Lysate (+ this compound) Heavy->Lysate_H Mix Mix Lysates 1:1 Lysate_L->Mix Lysate_H->Mix Streptavidin Streptavidin Beads Mix->Streptavidin Wash Wash Beads Streptavidin->Wash Elute Elute Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Data Analysis (Identify & Quantify Proteins) MS->Data

Figure 2. Experimental workflow for this compound pull-down combined with SILAC-based quantitative proteomics.

Quantitative Data Presentation

Quantitative analysis of protein enrichment is crucial for distinguishing specific targets from non-specific binders. When using a SILAC-based approach, the ratio of "Heavy" to "Light" signals for each identified protein reflects its enrichment by this compound. The following table provides an example of how to present such quantitative data.

ProteinGeneUnique PeptidesHeavy/Light Ratiop-valueBiological Function
Cyclin-dependent kinase 7CDK725> 50< 0.0001Transcription, Cell Cycle
Cyclin-dependent kinase 12CDK1218> 20< 0.001Transcription Elongation
Cyclin-dependent kinase 13CDK1315> 15< 0.001Transcription, Splicing
Cyclin KCCNK12> 20< 0.001CDK12/13 Partner
Tubulin alpha-1A chainTUBA1A301.1> 0.05Cytoskeleton (Non-specific)
GAPDHGAPDH220.98> 0.05Glycolysis (Non-specific)

Table 1: Example of quantitative proteomics data from a this compound pull-down experiment. Known targets like CDK7, CDK12, and CDK13 show high Heavy/Light ratios, indicating specific enrichment.

Experimental Protocols

Materials and Reagents
  • Cells: Cell line of interest (e.g., Jurkat, HAP1).

  • SILAC Media: RPMI-1640 for SILAC, dialyzed fetal bovine serum (FBS), L-arginine (light and heavy isotopes), L-lysine (light and heavy isotopes), Penicillin-Streptomycin.

  • This compound Probe: Synthesized as described in the literature.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease and Phosphatase Inhibitor Cocktails.

  • Streptavidin Beads: High-capacity streptavidin agarose or magnetic beads.

  • Wash Buffer: Lysis buffer with decreasing concentrations of detergent or increasing salt concentrations for stringent washes.

  • Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer) or a denaturing elution buffer compatible with mass spectrometry (e.g., containing urea).

  • Reagents for Western Blotting: Primary and secondary antibodies, SDS-PAGE gels, transfer membranes, and detection reagents.

Cell Culture and SILAC Labeling
  • Culture cells for at least 6-8 doublings in either "light" (containing natural abundance arginine and lysine) or "heavy" (containing ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine) SILAC medium to ensure >95% incorporation of the heavy amino acids.[11]

  • Expand cells to a sufficient number for the pull-down experiment (typically 1-5 x 10⁸ cells per condition).

Cell Lysis and Protein Quantification
  • Harvest the "light" and "heavy" labeled cells by centrifugation.

  • Wash the cell pellets with ice-cold PBS.

  • Lyse the cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

  • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatants and determine the protein concentration using a BCA assay.

This compound Pull-Down
  • In separate tubes, incubate the "heavy" lysate with this compound (e.g., 1 µM final concentration) and the "light" lysate with a vehicle control (DMSO) for 2-4 hours at 4°C on a rotator.[3]

  • Combine the "heavy" and "light" lysates in a 1:1 protein ratio.

  • Add pre-washed high-capacity streptavidin beads to the combined lysate and incubate for 1-2 hours at 4°C on a rotator.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. A typical wash series could be:

    • 2 washes with Lysis Buffer.

    • 2 washes with a high-salt buffer (e.g., 500 mM NaCl in Lysis Buffer).

    • 2 washes with Lysis Buffer without detergent.

  • After the final wash, remove all supernatant.

Elution and Sample Preparation for Mass Spectrometry
  • Elute the bound proteins from the streptavidin beads by adding SDS-PAGE sample buffer and boiling for 10 minutes.

  • Run the eluted proteins a short distance into an SDS-PAGE gel to concentrate the sample.

  • Stain the gel with Coomassie Blue, excise the protein band, and perform in-gel digestion with trypsin.

  • Extract the peptides and prepare them for LC-MS/MS analysis according to standard protocols.

Western Blot Validation
  • To validate the pull-down of specific targets, a parallel experiment can be performed.

  • Elute a small fraction of the beads in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with antibodies against expected targets (e.g., CDK7, CDK12) to confirm their enrichment in the this compound pull-down.[12]

Data Analysis

  • Analyze the raw mass spectrometry data using a software package capable of SILAC-based quantification (e.g., MaxQuant).

  • Identify proteins and quantify the Heavy/Light ratios.

  • Filter the data to remove common contaminants and proteins identified with low confidence.

  • Proteins with a significantly high Heavy/Light ratio are considered potential targets of THZ1. Further validation experiments are recommended to confirm these interactions.

Conclusion

The this compound pull-down assay is a robust method for identifying the cellular targets of this important covalent inhibitor. When combined with quantitative proteomics, it provides a powerful platform for understanding the mechanism of action of THZ1 and for the discovery of potential off-targets. The detailed protocol provided herein should serve as a valuable resource for researchers in the fields of chemical biology and drug discovery.

References

Application Notes and Protocols: Utilizing bio-THZ1 for the Study of Transcriptional Addiction in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transcriptional addiction is a hallmark of many cancers, where tumor cells become highly dependent on the continuous and robust expression of specific oncogenes and survival genes.[1][2][3] This dependency is often driven by dysregulated transcription factors, such as MYC, and the formation of super-enhancers—large clusters of regulatory elements that drive high-level gene expression.[4][5] Cyclin-dependent kinase 7 (CDK7) has emerged as a critical node in this process. As a component of the transcription factor IIH (TFIIH) complex, CDK7 is essential for transcriptional initiation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[6][7] Additionally, as part of the CDK-activating kinase (CAK) complex, it activates other CDKs involved in cell cycle progression.[8]

THZ1 is a potent and selective covalent inhibitor of CDK7 that has shown significant anti-tumor activity in various cancer models, including those resistant to other therapies.[9][10][11] Its biotinylated analogue, bio-THZ1, serves as an invaluable chemical probe for identifying and validating CDK7 targets and for exploring the molecular underpinnings of transcriptional addiction.[12][13] These application notes provide an overview and detailed protocols for using this compound to investigate transcriptional dependencies in cancer.

Application Notes

Mechanism of Action of THZ1 and this compound

THZ1 and its biotinylated derivative, this compound, function as irreversible inhibitors of CDK7. They contain an acrylamide moiety that forms a covalent bond with a unique cysteine residue (C312) located outside the canonical kinase domain of CDK7.[12] This covalent binding leads to potent and sustained inhibition of CDK7's kinase activity.

The primary consequence of CDK7 inhibition is the suppression of global transcription. THZ1 treatment leads to a dose-dependent decrease in the phosphorylation of the RNAPII CTD at Serine 5 (Ser5) and Serine 7 (Ser7), which are direct substrates of CDK7 and critical for transcriptional initiation.[6] It also indirectly reduces phosphorylation at Serine 2 (Ser2), a mark associated with transcriptional elongation.[6][9] This widespread transcriptional suppression preferentially affects genes with super-enhancers and those encoding proteins with short half-lives, such as the oncogene MYC and the anti-apoptotic protein MCL-1, upon which cancer cells are often addicted.[9][10]

CDK7_Inhibition_Pathway cluster_nucleus Nucleus TFIIH TFIIH Complex RNAPII RNA Pol II TFIIH->RNAPII binds DNA DNA (Promoter/Super-Enhancer) CDK7 CDK7 CDK7->TFIIH part of CDK7->RNAPII Phosphorylates CTD (Ser5/7) pRNAPII p-RNA Pol II (Ser5, Ser7) Transcription Oncogene Transcription (e.g., MYC, MCL-1) pRNAPII->Transcription Initiates DNA->RNAPII recruits Proliferation Cancer Cell Proliferation & Survival Transcription->Proliferation THZ1 This compound / THZ1 THZ1->CDK7 Covalently Inhibits Apoptosis Apoptosis THZ1->Apoptosis Induces

Caption: Mechanism of CDK7 inhibition by THZ1/bio-THZ1 to suppress oncogenic transcription.

Identifying Cancer Cell Lines with Transcriptional Addiction

A primary application of THZ1 is to screen cancer cell lines to identify those that are exceptionally sensitive to transcriptional inhibition. This sensitivity often correlates with a dependency on specific transcription factors or super-enhancer-driven genes. Cell viability assays are typically performed across a panel of cell lines with varying concentrations of THZ1.

Cell LineCancer TypeIC50 (nM) for THZ1 (72h)Key Dependency/NotesReference
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)< 50Highly sensitive, dependent on RUNX1 super-enhancer.[12]
LoucyT-cell Acute Lymphoblastic Leukemia (T-ALL)< 50Strong anti-proliferative effect.[12]
U266Multiple Myeloma (MM)~50-400Down-regulates c-MYC, MCL-1, and BCL-XL.[9]
OPM2Multiple Myeloma (MM)~50-400Inhibits RNAPII phosphorylation.[9]
COV413BOvarian Cancer< 100Broad cytotoxicity against ovarian tumors.[6]
SKOV3Ovarian Cancer< 100Repression of E2F-regulated genes.[6]
C666-1Nasopharyngeal Carcinoma (NPC)~200 (6h treatment effect)Down-regulates cell cycle-related genes.[14]
HK1Nasopharyngeal Carcinoma (NPC)~200 (6h treatment effect)Down-regulates cell cycle-related genes.[14]

Note: IC50 values can vary based on assay conditions and duration. The data presented is an approximation from the cited literature.

Proteomic Target Identification using this compound

The biotin tag on this compound enables its use as a "bait" in affinity purification or pull-down experiments to identify direct protein targets from cell lysates. This is a powerful, unbiased method to confirm CDK7 as the primary target and to uncover potential off-targets. The workflow involves incubating cell lysates with this compound, capturing the this compound-protein complexes with streptavidin-coated beads, and identifying the bound proteins by mass spectrometry.[12][15] Competition experiments, where lysates are pre-incubated with unlabeled THZ1, are crucial to distinguish specific from non-specific binders.

BioTHZ1_Workflow cluster_control Competition Control start Start: Cancer Cell Lysate incubate Incubate with This compound Probe start->incubate capture Capture Complexes with Streptavidin Beads incubate->capture wash Wash Beads to Remove Non-specific Binders capture->wash elute Elute Bound Proteins wash->elute digest Tryptic Digestion elute->digest ms LC-MS/MS Analysis digest->ms end End: Identification of Covalent Targets (e.g., CDK7) ms->end preincubate Pre-incubate Lysate with excess THZ1 incubate_control Incubate with This compound Probe preincubate->incubate_control incubate_control->capture Specific targets (CDK7) are blocked

Caption: Experimental workflow for target identification using this compound pull-down assays.

Experimental Protocols

Protocol 1: Cell Proliferation/Viability Assay

This protocol is used to determine the sensitivity of cancer cell lines to THZ1.

Materials:

  • Cancer cell lines of interest

  • Appropriate cell culture medium and supplements

  • THZ1 (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • 96-well clear-bottom cell culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Method:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well in 90 µL of medium) and allow them to adhere overnight.

  • Drug Preparation: Prepare a serial dilution of THZ1 in culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Add 10 µL of the diluted THZ1 or vehicle control to the appropriate wells. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized values against the log of the THZ1 concentration and fit a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot for RNAPII Phosphorylation

This protocol verifies the on-target effect of THZ1 by assessing the phosphorylation status of RNA Polymerase II.

Materials:

  • THZ1 and DMSO

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-RNAPII CTD repeat YSPTSPS (phospho S5)

    • Anti-RNAPII CTD repeat YSPTSPS (phospho S2)

    • Anti-Total RNAPII

    • Anti-Actin or other loading control

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Method:

  • Cell Treatment: Treat cells with THZ1 (e.g., 100-500 nM) and a DMSO control for a short duration (e.g., 4-6 hours).[6]

  • Lysis: Harvest and wash cells with cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.

  • Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, according to the manufacturer's recommended dilution.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the signal for phospho-S5 RNAPII relative to total RNAPII indicates effective CDK7 inhibition.[6]

Protocol 3: this compound Pull-Down Assay for Target Identification

This protocol details the use of this compound to enrich for its covalent binding partners from cell lysates.[12]

Materials:

  • This compound and unlabeled THZ1 (for competition)[12]

  • Cell pellets from a sensitive cell line (e.g., Loucy or Jurkat)

  • Lysis buffer (e.g., NP-40 based buffer with protease/phosphatase inhibitors)

  • Streptavidin-coated magnetic beads (e.g., Dynabeads)

  • Wash buffers of increasing stringency

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Method:

  • Cell Lysis: Lyse cells in a suitable buffer on ice. Clear the lysate by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Competition (Control Sample): For the competition control, pre-incubate a portion of the cell lysate with a 10-fold excess of unlabeled THZ1 for 4 hours at 4°C.[12]

  • Probe Incubation: Add this compound (e.g., 1 µM final concentration) to both the main sample and the pre-incubated competition control. Incubate overnight at 4°C with gentle rotation.[12]

  • Bead Capture: Add pre-washed streptavidin magnetic beads to the lysates and incubate for 2-4 hours at 4°C to capture the this compound-protein complexes.

  • Washing:

    • Use a magnetic stand to collect the beads. Discard the supernatant.

    • Perform a series of washes to remove non-specific binders. Start with lysis buffer and increase stringency (e.g., with high salt or mild detergents). A final wash with a denaturing agent like 4M urea can be performed to confirm covalent binding.[12]

  • Elution: Elute the bound proteins by resuspending the beads in 1X SDS-PAGE sample buffer and boiling for 10 minutes.

  • Analysis:

    • For Western Blot Validation: Run the eluates on an SDS-PAGE gel and perform a Western blot for CDK7. A strong band should be present in the this compound sample, which is significantly reduced or absent in the THZ1 competition sample.[12]

    • For Mass Spectrometry: Run the eluates briefly into an SDS-PAGE gel for an in-gel trypsin digestion, or perform an on-bead digestion, followed by LC-MS/MS analysis to identify all enriched proteins. CDK7 should be a top hit in the this compound sample with a significantly lower abundance in the competition control.

References

Application Notes and Protocols for Bio-THZ1-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THZ1 is a potent and selective covalent inhibitor of cyclin-dependent kinase 7 (CDK7), a key regulator of transcription and cell cycle progression.[1][2][3][4][5][6] To investigate the molecular mechanisms of THZ1 and identify its direct binding targets and downstream effectors on a proteome-wide scale, a biotinylated version of THZ1 (bio-THZ1) has been developed.[7] This chemical probe enables affinity purification of target proteins from cell lysates or even in living cells, followed by identification and quantification using mass spectrometry-based proteomics. This application note provides a detailed experimental workflow and protocols for this compound-based proteomics to facilitate the discovery of novel drug targets and biomarkers.

Principle

The this compound-based proteomic workflow relies on the high-affinity interaction between biotin and streptavidin.[8] this compound, which contains a biotin tag, is used as a "bait" to capture its direct protein targets from a complex biological sample.[8][9] The bait-protein complexes are then selectively enriched using streptavidin-coated beads. Following stringent washing steps to remove non-specific binders, the captured proteins are eluted and identified by mass spectrometry. Quantitative proteomics techniques, such as tandem mass tags (TMT) or label-free quantification, can be integrated into this workflow to compare protein abundance changes upon THZ1 treatment.[10][11][12][13]

Experimental Workflow

The overall experimental workflow for this compound-based proteomics can be divided into several key stages, as depicted in the diagram below.

bio_THZ1_Workflow cluster_sample_prep Sample Preparation cluster_affinity_purification Affinity Purification cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture 1. Cell Culture & Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis incubation 3. Incubation with this compound cell_lysis->incubation pull_down 4. Streptavidin Pull-Down incubation->pull_down washing 5. Washing pull_down->washing on_bead_digestion 6. On-Bead Digestion washing->on_bead_digestion tmt_labeling 7. TMT Labeling (Optional) on_bead_digestion->tmt_labeling lc_ms 8. LC-MS/MS Analysis tmt_labeling->lc_ms protein_id 9. Protein Identification lc_ms->protein_id quantification 10. Quantification & Pathway Analysis protein_id->quantification

Figure 1: Experimental workflow for this compound-based proteomics.

Key Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Culture: Culture cells of interest (e.g., Jurkat, Loucy, HeLa S3, or PC3 cells) in appropriate media and conditions until they reach 70-80% confluency.[7][14]

  • Treatment:

    • For competitive pull-down experiments, pre-treat cells with varying concentrations of non-biotinylated THZ1 or a negative control compound (e.g., the reversible analog THZ1-R) for a specified time (e.g., 4 hours).[7][14] This step is crucial to demonstrate the specificity of this compound binding.

    • For direct pull-down, proceed to the next step without pre-treatment.

Protocol 2: Cell Lysis and Protein Extraction
  • Harvesting: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or centrifugation.

  • Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Sonication: Sonicate the lysate briefly to ensure complete cell disruption and shear DNA.

  • Centrifugation: Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

Protocol 3: this compound Affinity Purification
  • Incubation: Incubate the cell lysate (e.g., 1-5 mg of total protein) with this compound (e.g., 1 µM) for an extended period (e.g., 12 hours at 4°C followed by 2 hours at room temperature) to allow for covalent bond formation.[7]

  • Streptavidin Bead Preparation: While the incubation is in progress, wash streptavidin-coated magnetic beads with lysis buffer to remove any preservatives.

  • Pull-Down: Add the pre-washed streptavidin beads to the lysate and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the this compound-protein complexes.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high-salt buffers, detergent-containing buffers, and a denaturing agent like urea (e.g., 4M urea) to reduce background.[7]

Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Bead Washing: After the final wash, resuspend the beads in a digestion buffer such as 50 mM ammonium bicarbonate.[15]

  • Reduction and Alkylation:

    • Reduce the disulfide bonds of the captured proteins by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 60°C for 30 minutes.[16]

    • Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 1 hour.[16]

  • Proteolytic Digestion:

    • Add a protease, typically sequencing-grade trypsin, to the bead slurry (e.g., at a 1:50 enzyme-to-protein ratio).[15][16]

    • Incubate overnight at 37°C with shaking.[16]

    • For a two-step digestion, an initial digestion with Lys-C can be performed, followed by a second digestion with trypsin.[17]

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform an additional extraction step with a solution like 10% formic acid to recover any remaining peptides from the beads.[16]

  • Desalting: Desalt the collected peptides using a C18 solid-phase extraction (SPE) column or tip.

  • TMT Labeling (Optional): For quantitative proteomics, the desalted peptides can be labeled with tandem mass tags (TMT) according to the manufacturer's protocol.[11][13] This allows for the multiplexing of different samples for comparative analysis.

Protocol 5: LC-MS/MS Analysis and Data Processing
  • LC-MS/MS: Analyze the prepared peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Data Analysis:

    • Protein Identification: Use a database search engine (e.g., MaxQuant, Sequest) to identify the proteins from the MS/MS spectra.[18]

    • Quantification: For TMT-labeled samples, quantify the relative abundance of proteins across different conditions based on the reporter ion intensities. For label-free approaches, use precursor ion intensities for quantification.

    • Bioinformatics Analysis: Perform pathway analysis and gene ontology enrichment to identify the biological processes and signaling pathways affected by THZ1.

Quantitative Data Summary

The following table summarizes representative quantitative data from this compound proteomics studies, highlighting the identified direct and indirect targets of THZ1.

Protein Target Fold Change (THZ1 vs. Control) Significance (p-value) Function Reference
CDK7 >10 (Enriched)<0.001Transcription, Cell Cycle[7][14]
CDK12 >5 (Enriched)<0.01Transcription Elongation[7][14]
CDK13 >5 (Enriched)<0.01Transcription Elongation[14]
PKN3 >3 (Enriched)<0.05Metastasis, Tumor Growth[14]
PRKCQ >2 (Enriched)<0.05T-cell Activation[14]
RNA Pol II (p-Ser2) 0.2 (Depleted)<0.01Transcription Elongation[4][5][19]
RNA Pol II (p-Ser5) 0.3 (Depleted)<0.01Transcription Initiation[4][5][19]
c-MYC 0.4 (Depleted)<0.05Oncogene, Transcription Factor[4][6]
MCL-1 0.5 (Depleted)<0.05Anti-apoptotic Protein[4]

Signaling Pathway Visualization

THZ1 primarily exerts its effects by inhibiting CDK7, which plays a central role in regulating both transcription and the cell cycle. The following diagram illustrates the key signaling pathways affected by THZ1.

THZ1_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Regulation TFIIH TFIIH Complex CDK7 CDK7 RNAPII_CTD RNA Pol II CTD CDK7->RNAPII_CTD phosphorylates p_Ser5 p-Ser5 (Initiation) RNAPII_CTD->p_Ser5 p_Ser7 p-Ser7 RNAPII_CTD->p_Ser7 p_Ser2 p-Ser2 (Elongation) RNAPII_CTD->p_Ser2 Transcription Gene Transcription p_Ser5->Transcription p_Ser2->Transcription MYC MYC Transcription->MYC MCL1 MCL-1 Transcription->MCL1 CAK CAK Complex (CDK7) CDK1 CDK1 CAK->CDK1 activates CDK2 CDK2 CAK->CDK2 activates CDK4_6 CDK4/6 CAK->CDK4_6 activates Cell_Cycle_Progression Cell Cycle Progression CDK1->Cell_Cycle_Progression CDK2->Cell_Cycle_Progression CDK4_6->Cell_Cycle_Progression THZ1 THZ1 THZ1->CDK7 inhibits THZ1->CAK inhibits

References

Application Notes and Protocols for in vivo Studies of bio-THZ1 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

bio-THZ1 is a biotinylated chemical probe based on the potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7), THZ1. As a biotinylated analog, this compound serves as an invaluable tool for affinity purification, target engagement studies, and visualization of THZ1's interactions within a biological system. CDK7 is a critical component of the general transcription factor TFIIH and the CDK-activating kinase (CAK) complex. Its inhibition disrupts both transcription and cell cycle progression, making it a compelling target in oncology research. These application notes provide detailed protocols and data for the use of this compound in in vivo mouse models, aiding in the preclinical evaluation of CDK7 inhibition.

Mechanism of Action

This compound, like its parent compound THZ1, is a covalent inhibitor of CDK7. It achieves its high potency and selectivity by targeting a unique cysteine residue (C312) located outside of the canonical kinase domain of CDK7. This covalent modification irreversibly inhibits CDK7's kinase activity. The inhibition of CDK7 has two primary downstream effects:

  • Transcriptional Inhibition: CDK7, as part of TFIIH, is responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and Serine 7. This phosphorylation is essential for transcription initiation and promoter-proximal pausing. Inhibition of CDK7 by this compound leads to a global downregulation of transcription, with a particular sensitivity observed in genes regulated by super-enhancers, many of which are key oncogenic drivers like MYC and RUNX1.[1][2][3]

  • Cell Cycle Arrest: As the CDK-activating kinase (CAK), CDK7 phosphorylates and activates cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6.[3] By inhibiting CDK7, this compound prevents the activation of these downstream CDKs, leading to cell cycle arrest, primarily at the G1/S transition.[2][4]

Signaling Pathway of CDK7 Inhibition

CDK7_Inhibition_Pathway TFIIH TFIIH Complex (contains CDK7) RNAPII_CTD RNAPII CTD TFIIH->RNAPII_CTD p-Ser5/7 Transcription_Initiation Transcription Initiation & Promoter Pausing RNAPII_CTD->Transcription_Initiation Oncogenes Oncogene Expression (e.g., MYC, RUNX1) Transcription_Initiation->Oncogenes Apoptosis Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition CAK CAK Complex (contains CDK7) Cell_Cycle_CDKs CDK1, CDK2, CDK4, CDK6 CAK->Cell_Cycle_CDKs T-loop p Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_CDKs->Cell_Cycle_Progression bio_THZ1 This compound bio_THZ1->TFIIH Inhibits bio_THZ1->CAK

Caption: Mechanism of this compound via CDK7 inhibition.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of THZ1 (the parent compound of this compound) in various mouse xenograft models. These data can be used as a reference for designing studies with this compound.

Table 1: In Vivo Efficacy of THZ1 in Mouse Models
Cancer TypeMouse ModelCell LineDosage and AdministrationTreatment ScheduleKey OutcomesReference
T-cell Acute Lymphoblastic Leukemia (T-ALL)Bioluminescent xenograftKOPTK110 mg/kg, i.v.Twice dailySignificant reduction in tumor burden[1][5]
Multiple MyelomaSystemic xenograftU26610 mg/kg, i.p.Once daily, 5 days/weekSharply reduced luciferase signal; prolonged survival[6]
Multiple MyelomaFlank xenograftPS-R/Luc10 mg/kg, i.p.Twice daily, 5 days/weekSignificant reduction in tumor volume[6][7]
Neuroblastoma (MYCN-amplified)Subcutaneous xenograftKelly10 mg/kg, i.v.Twice dailyProfound reduction in tumor volume[1]
Oesophageal Squamous Cell CarcinomaXenograft10 mg/kg, i.p.Not specifiedComplete suppression of tumor growth[8]
Table 2: Pharmacokinetic Properties of THZ1 in a KOPTK1 T-ALL Xenograft Mouse Model

Disclaimer: The following data is for THZ1, the non-biotinylated parent compound of this compound. Pharmacokinetic properties of this compound may differ.

Time PointPlasma Concentration (ng/mL)Plasma Concentration (µM)Liver Concentration (ng/g)Liver Concentration (µM)
5 min129.80.229101.40.179
15 min26.60.047100.90.178
30 min15.60.028101.60.179
1 hr10.60.01998.70.174
2 hr6.00.01193.30.165
4 hr3.30.00693.30.165
8 hr1.40.00287.00.154

(Data adapted from Supplementary Table 6 of Kwiatkowski et al., Nature, 2014)[2]

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

This protocol provides two common formulations for the in vivo delivery of THZ1, which can be adapted for this compound. It is crucial to perform a small-scale pilot study to ensure the solubility and stability of this compound in the chosen vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • 5% Dextrose in Water (D5W), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes and syringes

Formulation A: DMSO/D5W Vehicle

This formulation is simpler and has been used in multiple myeloma xenograft models.[6][7]

  • Prepare a stock solution of this compound in DMSO. For a final dose of 10 mg/kg in a 20g mouse receiving a 100 µL injection, a stock concentration of 20 mg/mL would be required if the final DMSO concentration is 10%. Adjust the stock concentration based on the desired final injection volume and DMSO percentage.

  • On the day of injection, dilute the this compound/DMSO stock solution with sterile D5W to the final desired concentration.

  • For example, to prepare a 1 mg/mL solution with 10% DMSO, mix 1 part of a 10 mg/mL this compound/DMSO stock with 9 parts of sterile D5W.

  • Vortex the solution thoroughly to ensure it is homogenous.

  • Administer to the animal immediately after preparation.

Formulation B: DMSO/PEG300/Tween 80/Saline Vehicle

This formulation uses a combination of co-solvents and may improve the solubility and stability of the compound.

  • Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 40 mg/mL).

  • In a sterile tube, add the required volume of the this compound/DMSO stock solution.

  • Add PEG300 to the tube. A common ratio is to have a final solution containing 40% PEG300.

  • Mix well by vortexing until the solution is clear.

  • Add Tween 80 to the mixture. A final concentration of 5% Tween 80 is often used.

  • Mix again until the solution is clear.

  • Finally, add sterile saline or PBS to reach the desired final volume.

  • The final vehicle composition would be, for example, 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • Administer to the animal immediately after preparation.

Protocol 2: Mouse Xenograft Model and this compound Administration

This protocol outlines a general procedure for establishing a subcutaneous xenograft model and administering this compound.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice)

  • Cancer cell line of interest

  • Sterile PBS and cell culture medium

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • Calipers for tumor measurement

  • Formulated this compound and vehicle control

Procedure:

  • Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of inoculation, harvest the cells using trypsin, wash with PBS, and resuspend in sterile PBS or medium at the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel can enhance tumor formation.

  • Tumor Inoculation: Anesthetize the mice and inject the cell suspension subcutaneously into the flank.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), measure them with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Animal Randomization: When tumors reach the desired average size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer the formulated this compound or vehicle control to the respective groups via the chosen route (e.g., intraperitoneal or intravenous injection). A common dose for THZ1 is 10 mg/kg.[1][5][6][8]

  • Toxicity Monitoring: Monitor the mice daily for any signs of toxicity. This includes measuring body weight every other day, observing behavior (activity level, grooming), and checking for signs of distress (ruffled fur, hunched posture). A body weight loss of more than 15-20% is often a humane endpoint.

  • Endpoint: Continue treatment for the planned duration. At the end of the study, euthanize the mice and excise the tumors for downstream analysis (e.g., weight measurement, western blotting for pharmacodynamic markers, or immunohistochemistry).

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Inoculation 3. Subcutaneous Inoculation in Immunocompromised Mice Cell_Harvest->Tumor_Inoculation Tumor_Growth 4. Monitor Tumor Growth Tumor_Inoculation->Tumor_Growth Randomization 5. Randomize Mice into Groups Tumor_Growth->Randomization Formulation 6. Prepare this compound & Vehicle Randomization->Formulation Administration 7. Administer Treatment (e.g., 10 mg/kg IP, daily) Formulation->Administration Monitoring 8. Monitor Tumor Volume & Animal Health (Body Weight) Administration->Monitoring Euthanasia 9. Euthanize at Endpoint Monitoring->Euthanasia Endpoint Reached Tumor_Excision 10. Excise & Weigh Tumors Euthanasia->Tumor_Excision Downstream_Analysis 11. Downstream Analysis (Western, IHC, etc.) Tumor_Excision->Downstream_Analysis

Caption: General workflow for a mouse xenograft study.

Safety and Toxicity

In published studies using THZ1 at a dose of 10 mg/kg, no significant toxicity has been reported. Mice treated with this dose did not show observable body weight loss or behavioral changes.[1][5][8] However, it is crucial to conduct thorough toxicity monitoring in every in vivo experiment.

Parameters to Monitor:

  • Body Weight: Measure at least three times a week.

  • Clinical Signs: Daily observation for changes in posture, fur texture, activity levels, and breathing.

  • Food and Water Intake: Monitor for any significant changes.

  • Injection Site: Check for any local reactions if administered subcutaneously or intraperitoneally.

For any new model or formulation, a pilot tolerability study with a small number of animals is highly recommended before proceeding to a large-scale efficacy study.

References

Application Note: Western Blot Analysis Following Bio-THZ1 Pull-Down

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals investigating the targets of covalent inhibitors like THZ1.

Introduction: THZ1 is a covalent inhibitor that selectively targets Cyclin-Dependent Kinase 7 (CDK7), a key component of the general transcription factor TFIIH and the CDK-Activating Kinase (CAK) complex. A biotinylated version of THZ1 (bio-THZ1) serves as a chemical probe to identify its protein targets in a cellular context. This is achieved through a pull-down assay where this compound is incubated with cell lysate, and the resulting protein complexes are captured using streptavidin-coated beads. Subsequent Western blot analysis is a crucial step to validate the specific binding of this compound to its intended target, CDK7, and potentially identify other interacting partners. This document provides a detailed protocol for performing a Western blot analysis on samples obtained from a this compound pull-down experiment.

Signaling Pathway Context: THZ1 and the CDK7 Complex

THZ1 covalently binds to a cysteine residue near the active site of CDK7. CDK7 is a central kinase that, in complex with Cyclin H and MAT1, forms the CAK complex. This complex plays a dual role in regulating the cell cycle and transcription.[1][2] As part of the TFIIH complex, it phosphorylates the C-terminal domain of RNA Polymerase II, which is essential for transcription initiation.[1] By inhibiting CDK7, THZ1 disrupts these fundamental cellular processes. The this compound pull-down assay leverages this interaction to isolate CDK7 and its associated proteins.

THZ1_Pathway cluster_TFIIH TFIIH Complex cluster_pull_down This compound Pull-Down CDK7 CDK7 CyclinH Cyclin H RNAPII RNA Polymerase II CDK7->RNAPII Phosphorylates MAT1 MAT1 CoreTFIIH Core TFIIH (XPB, XPD, etc.) CAK_label CAK Complex BioTHZ1 This compound BioTHZ1->CDK7 Covalent Binding & Inhibition Beads Streptavidin Beads BioTHZ1->Beads Biotin-Streptavidin Interaction Transcription Transcription RNAPII->Transcription Initiates

Caption: this compound covalently binds to CDK7, a part of the CAK and TFIIH complexes, enabling its pull-down.

Experimental Protocols

This protocol is divided into three main stages:

  • This compound Pull-Down and Elution: Isolation of target proteins from cell lysate.

  • SDS-PAGE and Western Blot: Separation of proteins and transfer to a membrane.

  • Immunodetection: Visualization of the target protein (CDK7).

Part 1: this compound Pull-Down and Elution

This section assumes that the incubation of cell lysate with this compound and subsequent capture with streptavidin magnetic beads has already been performed. The protocol starts from the washing and elution steps.

Materials:

  • Streptavidin magnetic beads with captured this compound-protein complexes.

  • Magnetic rack.

  • Lysis Buffer (e.g., RIPA buffer, see table below).

  • Wash Buffer (e.g., PBS or TBS with 0.1% Tween-20).

  • 2x Laemmli Sample Buffer.

  • Microcentrifuge tubes.

Procedure:

  • Place the microcentrifuge tube containing the beads on a magnetic rack to pellet the beads. Carefully aspirate and discard the supernatant.[3]

  • Remove the tube from the rack and add 500 µL of ice-cold Lysis Buffer to wash the beads. Gently vortex to resuspend the beads and incubate on a rotator for 5 minutes at 4°C.

  • Pellet the beads again using the magnetic rack and discard the supernatant. Repeat this wash step two more times.

  • Perform two additional washes with 1 mL of Wash Buffer to remove detergents from the lysis buffer.

  • After the final wash, remove all residual supernatant.

  • To elute the bound proteins, add 50 µL of 2x Laemmli Sample Buffer directly to the beads.[3]

  • Vortex briefly and heat the sample at 95-100°C for 5-10 minutes to denature the proteins and elute them from the beads.[4][5]

  • Briefly centrifuge the tubes and place them on the magnetic rack.

  • Carefully collect the supernatant, which contains the eluted proteins, and transfer it to a fresh tube. This is your sample for SDS-PAGE. An "input" sample should be prepared by mixing 10-20 µg of the initial cell lysate with sample buffer.[3][6]

Part 2: SDS-PAGE and Western Blotting

Materials:

  • Eluted protein samples and input lysate.

  • Precast polyacrylamide gels (e.g., 4-20% gradient) or hand-casting reagents.

  • SDS-PAGE running apparatus.

  • Running Buffer.

  • PVDF or nitrocellulose membrane.

  • Transfer apparatus (wet or semi-dry).

  • Transfer Buffer.[7]

  • Methanol.

  • Ponceau S staining solution (optional).

Procedure:

  • Load 20-30 µL of your eluted sample and the input control into the wells of the SDS-PAGE gel. Also, load a protein molecular weight marker.

  • Run the gel according to the manufacturer's instructions (e.g., at 100-150 V for 1-2 hours).[5][7]

  • While the gel is running, prepare the PVDF membrane by activating it in methanol for 30 seconds, followed by equilibration in Transfer Buffer.

  • Assemble the transfer stack (sandwich) according to the transfer system's instructions. Ensure no air bubbles are trapped between the gel and the membrane.[8]

  • Perform the protein transfer. For a wet transfer, this is typically done at 90-100 V for 90 minutes at 4°C.[3][8]

  • After transfer, you can optionally stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[5][8] Destain with water or TBST.

Part 3: Immunodetection

Materials:

  • Membrane with transferred proteins.

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).

  • Primary Antibody (e.g., anti-CDK7).

  • HRP-conjugated Secondary Antibody.

  • TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., CCD camera-based imager).

Procedure:

  • Place the membrane in a clean container and incubate with Blocking Buffer for 1 hour at room temperature with gentle agitation.[5][8]

  • Wash the membrane three times for 5-10 minutes each with TBST.[5][7]

  • Incubate the membrane with the primary antibody (e.g., anti-CDK7) diluted in Blocking Buffer. The incubation can be done for 1-2 hours at room temperature or overnight at 4°C.[5]

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[5]

  • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature.[5][8]

  • Wash the membrane thoroughly three times for 10 minutes each with TBST.[5]

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.

  • Capture the chemiluminescent signal using an imaging system.[8] A band corresponding to the molecular weight of CDK7 (~40 kDa) should be visible in the pull-down lane and the input lane.[2][9]

Workflow Diagram

Western_Blot_Workflow start Start: Beads with captured This compound complexes wash_lysis Wash 3x with Lysis Buffer start->wash_lysis wash_pbs Wash 2x with Wash Buffer wash_lysis->wash_pbs elution Elute Proteins with 2x Laemmli Buffer (95°C, 5-10 min) wash_pbs->elution sds_page SDS-PAGE: Separate proteins by size elution->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (5% Milk or BSA, 1 hr) transfer->blocking primary_ab Incubate with Primary Ab (e.g., anti-CDK7) (4°C, Overnight) blocking->primary_ab wash_1 Wash 3x with TBST primary_ab->wash_1 secondary_ab Incubate with HRP-Secondary Ab (RT, 1 hr) wash_1->secondary_ab wash_2 Wash 3x with TBST secondary_ab->wash_2 detection Add ECL Substrate & Image Signal wash_2->detection end End: Analyze WB Results detection->end

Caption: Workflow for Western blotting after this compound pull-down.

Data Presentation: Reagent and Antibody Recommendations

Quantitative data and buffer compositions are summarized below for easy reference.

Table 1: Buffer and Reagent Compositions

Buffer/ReagentComponentConcentration
RIPA Lysis Buffer [7]Tris-HCl, pH 8.050 mM
NaCl150 mM
NP-40 or Triton X-1001.0%
Sodium deoxycholate0.5%
SDS0.1%
Protease Inhibitors1x Cocktail
2x Laemmli Buffer [7]Tris-HCl, pH 6.80.125 M
SDS4%
Glycerol20%
2-mercaptoethanol10%
Bromophenol blue0.004%
1x Transfer Buffer [7]Tris base25 mM
Glycine190 mM
Methanol20%
TBST Tris-HCl, pH 7.620 mM
NaCl150 mM
Tween-200.1%

Table 2: Recommended Antibody Dilutions for CDK7 Detection

AntibodyHostTypeApplicationRecommended DilutionVendor Example
Anti-CDK7 RabbitPolyclonalWestern Blot1:1000Cell Signaling Technology #2090[1]
Anti-CDK7 RabbitPolyclonalWestern Blot1:500 - 1:3000Novus Biologicals NBP2-15847[10]
Anti-CDK7 MouseMonoclonalWestern BlotVaries by cloneCell Signaling Technology #2916[2]
Anti-Rabbit IgG, HRP-linked GoatPolyclonalWestern Blot1:2000 - 1:10000Various
Anti-Mouse IgG, HRP-linked HorsePolyclonalWestern BlotVariesCell Signaling Technology #7076[2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing bio-THZ1 for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of bio-THZ1 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a biotinylated version of THZ1, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1][2][3]. It works by covalently binding to a cysteine residue (C312) located outside of the ATP-binding pocket of CDK7, leading to irreversible inhibition of its kinase activity[4][5]. CDK7 is a crucial component of the transcription factor IIH (TFIIH) and the CDK-activating kinase (CAK) complex[6][7]. By inhibiting CDK7, THZ1 disrupts transcription by preventing the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) and also affects cell cycle progression by inhibiting the activation of other CDKs[4][7][8]. The biotin tag on this compound allows for its use in pulldown assays and other affinity-based applications to identify and validate its protein targets[5][9].

Q2: What are the primary applications of this compound in cell-based assays?

A2: The primary applications for this compound include:

  • Target Engagement Validation: Confirming the binding of THZ1 to its intended target, CDK7, within a cellular context through pulldown experiments followed by Western blotting[5][9].

  • Competitive Binding Assays: Assessing the potency and selectivity of other CDK7 inhibitors by competing with this compound for binding to CDK7[9].

  • Identifying Off-Target Effects: this compound can be used in pulldown assays followed by mass spectrometry to identify other potential binding partners and off-targets of THZ1[5]. It is known that THZ1 also inhibits the closely related kinases CDK12 and CDK13[1][7][9].

  • Cellular Imaging: The biotin tag can be visualized using fluorescently labeled streptavidin to study the subcellular localization of the compound.

Q3: What is a typical starting concentration range for this compound in cell-based assays?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay. For THZ1, potent anti-proliferative effects are observed in a broad range of cancer cell lines with IC50 values often below 200 nM after 72 hours of treatment[4][5]. For target engagement assays, such as western blotting for downstream effects like inhibition of RNAPII phosphorylation, concentrations ranging from 20 nM to 500 nM for 4 to 48 hours have been reported to be effective[1][8]. For pulldown experiments from cell lysates, a concentration of 1 µM this compound has been used[5]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: How can I assess the effectiveness of this compound treatment in my cells?

A4: The effectiveness of this compound can be evaluated by:

  • Western Blot Analysis: Probing for a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2, 5, and 7 positions is a direct indicator of CDK7 inhibition[1][5][7]. You can also assess the phosphorylation status of downstream CDK targets like CDK1 and CDK2[7].

  • Cell Viability and Proliferation Assays: Assays such as CellTiter-Glo or resazurin-based methods can be used to measure the anti-proliferative effects of the compound over time[5].

  • Cell Cycle Analysis: Flow cytometry can be used to assess cell cycle arrest, typically in the G1/S or G2/M phase, depending on the cell type and concentration used[5][7][8].

  • Apoptosis Assays: Annexin V and propidium iodide staining can quantify the induction of apoptosis following treatment[5][10].

Q5: What are the known off-targets of THZ1 and this compound?

A5: THZ1 is known to inhibit CDK12 and CDK13, which are also involved in regulating transcription[1][7][9]. This off-target activity is important to consider when interpreting experimental results, as the observed phenotype may be a consequence of inhibiting both CDK7 and CDK12/13. The combined inhibition of these kinases is thought to be central to the strong anti-transcriptional effects of THZ1[9].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No or weak inhibition of RNAPII phosphorylation Insufficient this compound concentration: The concentration used may be too low for the specific cell line.Perform a dose-response experiment, testing a range of concentrations (e.g., 10 nM to 1 µM).
Insufficient incubation time: THZ1 is a covalent inhibitor, and binding is time-dependent.Increase the incubation time (e.g., test 4, 8, 12, and 24-hour time points)[5].
Compound instability: The compound may have degraded due to improper storage or handling.Ensure this compound is stored correctly (typically at -20°C or -80°C in a suitable solvent like DMSO) and avoid repeated freeze-thaw cycles[3].
High cell toxicity or death at low concentrations Cell line sensitivity: Some cell lines are exceptionally sensitive to CDK7 inhibition[4][5].Lower the concentration range in your dose-response experiments and shorten the incubation time.
Off-target effects: The observed toxicity may be due to the inhibition of other essential kinases like CDK12/13.Consider using a more selective CDK7 inhibitor if available to differentiate the effects, or perform knockdown experiments for CDK7, CDK12, and CDK13 to compare phenotypes.
Low yield in this compound pulldown experiments Inefficient cell lysis: Incomplete lysis can result in poor recovery of the target protein.Optimize the lysis buffer to ensure efficient protein extraction. Include protease and phosphatase inhibitors.
Insufficient this compound incubation: The incubation time with the lysate may be too short for efficient binding.Increase the incubation time of the lysate with this compound (e.g., overnight at 4°C)[5].
Inefficient capture by streptavidin beads: The beads may be saturated or have low binding capacity.Use a sufficient amount of high-quality streptavidin beads and ensure proper washing steps to reduce non-specific binding.
High background in Western blot after pulldown Non-specific binding to beads: Proteins may be binding non-specifically to the streptavidin beads.Pre-clear the cell lysate with streptavidin beads before adding this compound. Optimize the number and stringency of wash steps after the pulldown.
Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins.Use a highly specific antibody and optimize the antibody concentration and blocking conditions. Include an isotype control.

Quantitative Data Summary

The following table summarizes the reported effective concentrations of THZ1 in various cell lines and assays. Note that this compound is expected to have similar potency.

Parameter Cell Line Concentration Assay Duration Reference
IC50 (Kinase Assay) Recombinant CDK73.2 nMN/A[1][4]
IC50 (Proliferation) Jurkat (T-ALL)50 nM72 hours[4]
IC50 (Proliferation) Loucy (T-ALL)0.55 nM72 hours[4]
Effective Concentration H129920 nM48 hours[1]
Effective Concentration Loucy250 nM4 hours[5]
Effective Concentration Urothelial Carcinoma Cells500 nM24 hours[8]
Effective Concentration MEC1 and MEC2 (CLL)50 nMUp to 12 hours[10]
Effective Concentration U266 (Multiple Myeloma)200 nM1-3 hours[7]
Pulldown from Lysate Jurkat1 µM12 hours at 4°C[5]

Experimental Protocols

Protocol 1: Western Blot for Assessing Inhibition of RNAPII Phosphorylation
  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 250 nM) for the desired time period (e.g., 4, 8, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-RNAPII CTD (Ser2, Ser5, or Ser7), total RNAPII, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: this compound Pulldown Assay for Target Engagement
  • Cell Culture and Lysis: Culture cells to 80-90% confluency, harvest, and lyse them in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.

  • Lysate Pre-clearing: Centrifuge the lysate to pellet cell debris and pre-clear the supernatant by incubating it with streptavidin-agarose beads for 1 hour at 4°C on a rotator.

  • This compound Incubation: Collect the pre-cleared lysate and incubate it with 1 µM this compound overnight at 4°C with gentle rotation. For competitive binding, pre-incubate the lysate with the unlabeled competitor compound before adding this compound[5].

  • Capture of Biotinylated Complexes: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the this compound-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against CDK7 or other potential targets.

Visualizations

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII phosphorylates CTD pRNAPII p-RNAPII (Ser5, Ser2, Ser7) RNAPII->pRNAPII Transcription Gene Transcription pRNAPII->Transcription CAK CAK Complex (CDK7, Cyclin H, MAT1) CDKs CDK1, CDK2, CDK4, CDK6 CAK->CDKs phosphorylates pCDKs Active CDKs CDKs->pCDKs Progression Cell Cycle Progression pCDKs->Progression THZ1 This compound THZ1->TFIIH inhibits THZ1->CAK inhibits

Caption: Mechanism of this compound action on transcription and cell cycle pathways.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Assays A 1. Seed Cells B 2. Treat with this compound (e.g., 10 nM - 1 µM) A->B C 3. Incubate (e.g., 4, 24, 48h) B->C D 4. Assess Endpoint: - p-RNAPII (Western Blot) - Cell Viability C->D E 5. Determine EC50 for p-RNAPII inhibition D->E F 6. Perform this compound Pulldown at effective concentration E->F G 7. Western Blot for CDK7 F->G H 8. Use optimal concentration for: - Cell Cycle Analysis - Apoptosis Assay - Gene Expression Analysis G->H

Caption: Workflow for optimizing this compound concentration in cell-based assays.

Troubleshooting_Tree Start Problem with this compound Experiment Q1 Is there a weak or no effect on p-RNAPII or cell viability? Start->Q1 A1_Yes Increase Concentration and/or Incubation Time Q1->A1_Yes Yes Q2 Is there excessive cell toxicity? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Yes Decrease Concentration and/or Incubation Time Q2->A2_Yes Yes Q3 Is there low yield or high background in pulldown? Q2->Q3 No A2_Yes->End A3_Yes Optimize Lysis, Washing, and Antibody Conditions Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting common this compound experimental issues.

References

Technical Support Center: Optimizing bio-THZ1 Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bio-THZ1 pull-down assays. This resource is designed for researchers, scientists, and drug development professionals to enhance the efficiency and troubleshoot their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound pull-down assays in a question-and-answer format.

Q1: I am getting low or no pull-down of my target protein (e.g., CDK7). What are the possible causes and solutions?

A1: Low or no yield of the target protein is a common issue. Here are several potential causes and corresponding troubleshooting steps:

  • Inefficient Cell Lysis: The target protein may not be efficiently extracted from the cells.

    • Solution: Ensure your lysis buffer is appropriate for your target protein's cellular localization (e.g., nuclear proteins may require harsher buffers like RIPA).[1][2] Always include protease and phosphatase inhibitors in your lysis buffer to prevent degradation.[1]

  • Low Expression of Target Protein: The endogenous levels of your target protein might be too low in the chosen cell line.

    • Solution: If possible, use a cell line known to express higher levels of the target protein. You can also try to enrich your sample for the target protein before the pull-down.

  • Suboptimal this compound Concentration: The concentration of the biotinylated probe may be too low for efficient capture.

    • Solution: Titrate the concentration of this compound to find the optimal concentration for your specific cell lysate and target protein abundance. A common starting concentration is 1 µM.[3]

  • Inefficient Binding to Streptavidin Beads: The binding of this compound to the streptavidin beads may be incomplete.

    • Solution: Ensure the beads are properly washed and equilibrated before adding the this compound. Check the binding capacity of your specific streptavidin beads and do not exceed it.[4][5][6][7]

  • Inefficient Elution: The elution conditions may not be stringent enough to release the bound proteins.

    • Solution: Try a stronger elution buffer. Common elution methods include using SDS-PAGE loading buffer, which is denaturing, or a glycine-based buffer for non-denaturing elution.[1][8] You can also try increasing the concentration of the eluting agent or the incubation time.

Q2: I am observing high background with many non-specific proteins in my pull-down. How can I reduce this?

A2: High background can obscure the identification of true interacting partners. Here are some strategies to minimize non-specific binding:

  • Increase Wash Stringency: The wash steps may not be sufficient to remove non-specifically bound proteins.

    • Solution: Increase the number of washes or the salt concentration (e.g., NaCl) in the wash buffer.[8] You can also add a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.

  • Pre-clearing the Lysate: The cell lysate may contain proteins that non-specifically bind to the streptavidin beads.

    • Solution: Before adding the this compound, incubate your cell lysate with streptavidin beads alone for a period (e.g., 1 hour at 4°C). Then, centrifuge to pellet the beads and use the supernatant for your pull-down experiment.

  • Blocking the Beads: The streptavidin beads may have unoccupied sites that can bind non-specifically to proteins in the lysate.

    • Solution: After immobilizing the this compound, block the remaining binding sites on the beads with a blocking agent like biotin or biocytin before adding the cell lysate.

  • Optimize Protein Concentration: A very high concentration of cell lysate can increase the chances of non-specific binding.

    • Solution: Try reducing the total protein concentration of your lysate during the incubation step.

Q3: How can I confirm that the interaction I am observing is specific to THZ1's covalent binding to its target?

A3: It is crucial to include proper controls to validate the specificity of your this compound pull-down results.

  • Competition Experiment: This is a key control to demonstrate specificity.

    • Solution: Pre-incubate your cell lysate with an excess of non-biotinylated THZ1 before adding the this compound probe.[3][9] A specific interaction will be competed away, resulting in a significant reduction or absence of your target protein in the pull-down. As a negative control, you can use a non-reactive analog of THZ1 (like THZ1-R) which should not compete for binding.[3][10]

  • Beads-Only Control: This control helps to identify proteins that bind non-specifically to the streptavidin beads.

    • Solution: Perform a parallel pull-down experiment using streptavidin beads without any this compound. Proteins that appear in this control are likely non-specific binders.

  • Biotin Control: This control helps identify proteins that may interact with the biotin moiety itself.

    • Solution: Perform a pull-down with biotin-coated beads.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for this compound pull-down assays. Note that these are starting points, and optimal conditions should be determined empirically for each specific experimental setup.

Table 1: Recommended Reagent Concentrations

ReagentTypical Concentration RangeNotes
This compound Probe 1 - 10 µMStart with 1 µM and titrate as needed.[3]
Cell Lysate 0.5 - 2 mg/mL total proteinHigher concentrations may increase yield but also background.[1]
Streptavidin Beads Varies by manufacturerRefer to the manufacturer's specifications for binding capacity.[4][5][6][7] Do not saturate the beads.
Competitor (THZ1) 10-100x molar excess over this compoundA 10 µM concentration of THZ1 is often used to compete with 1 µM this compound.[3]

Table 2: Typical Incubation Times and Temperatures

StepIncubation TimeTemperatureNotes
This compound Binding to Beads 1 - 2 hours4°C or Room TemperatureGentle rotation is recommended.
Binding of this compound to Target in Lysate 2 - 12 hours4°CLonger incubation may increase yield but also non-specific binding. A 12-hour incubation at 4°C followed by 2 hours at room temperature has been reported.[3]
Washing 5 - 10 minutes per wash (3-5 washes)4°C
Elution 10 - 30 minutesRoom Temperature or 95-100°C (for SDS buffer)

Experimental Protocols

This section provides a generalized protocol for a this compound pull-down assay.

1. Preparation of Cell Lysate

  • Culture cells to the desired confluency.

  • Wash cells with ice-cold PBS.

  • Lyse cells in an appropriate lysis buffer (e.g., RIPA buffer or a non-denaturing IP lysis buffer) supplemented with protease and phosphatase inhibitors.[2][11][12]

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Immobilization of this compound on Streptavidin Beads

  • Resuspend the streptavidin bead slurry.

  • Transfer the desired amount of beads to a microcentrifuge tube.

  • Wash the beads 2-3 times with a suitable binding/wash buffer (e.g., PBS with 0.1% Tween-20). Use a magnetic rack for magnetic beads or gentle centrifugation for agarose beads to separate the beads from the supernatant.

  • Resuspend the washed beads in binding/wash buffer.

  • Add the desired concentration of this compound to the beads and incubate with gentle rotation for 1-2 hours at 4°C.

  • Wash the beads 2-3 times with the binding/wash buffer to remove any unbound this compound.

3. Pull-Down of Target Proteins

  • Add the prepared cell lysate to the beads with immobilized this compound.

  • For competition experiments, pre-incubate the lysate with non-biotinylated THZ1 for 1 hour at 4°C before adding it to the beads.

  • Incubate the lysate with the beads for 2-12 hours at 4°C with gentle rotation.

  • Pellet the beads using a magnetic rack or centrifugation.

  • Carefully remove the supernatant (unbound fraction).

  • Wash the beads 3-5 times with ice-cold wash buffer.

4. Elution and Analysis

  • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., 2x SDS-PAGE loading buffer or a non-denaturing elution buffer).

  • If using SDS-PAGE loading buffer, heat the samples at 95-100°C for 5-10 minutes.

  • Separate the eluted proteins by SDS-PAGE.

  • Analyze the proteins by Western blotting using an antibody against your target of interest (e.g., CDK7) or by mass spectrometry for proteome-wide analysis.

Visualizations

Experimental Workflow

bio_THZ1_Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis A Cell Lysis D Incubate Beads with Cell Lysate A->D B Prepare Streptavidin Beads C Immobilize this compound on Beads B->C C->D E Wash Beads D->E F Elute Proteins E->F G SDS-PAGE & Western Blot / Mass Spectrometry F->G

Caption: A schematic overview of the this compound pull-down assay workflow.

THZ1 Mechanism of Action - CDK7 Inhibition and Transcriptional Regulation

THZ1 is a covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[13][14] CDK7 is a component of the general transcription factor TFIIH and plays a crucial role in both cell cycle progression and transcription.[15][16][17] By inhibiting CDK7, THZ1 disrupts these fundamental cellular processes.

THZ1_Mechanism_of_Action cluster_cdk7 CDK7 Complex (TFIIH) cluster_transcription Transcription cluster_cell_cycle Cell Cycle CDK7 CDK7 CyclinH Cyclin H PolII RNA Polymerase II (Pol II) CDK7->PolII Phosphorylates CTD CDKs Other CDKs (e.g., CDK1, CDK2) CDK7->CDKs Activates (CAK activity) MAT1 MAT1 Transcription_Initiation Transcription Initiation PolII->Transcription_Initiation Elongation Productive Elongation Transcription_Initiation->Elongation Gene_Expression Gene_Expression Elongation->Gene_Expression Cell_Cycle_Progression Cell Cycle Progression CDKs->Cell_Cycle_Progression Cell_Proliferation Cell_Proliferation Cell_Cycle_Progression->Cell_Proliferation THZ1 THZ1 THZ1->CDK7 Covalent Inhibition

Caption: THZ1 covalently inhibits CDK7, disrupting transcription and cell cycle progression.

References

Technical Support Center: Optimizing Bio-THZ1 Pull-Down Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the washing steps in their bio-THZ1 pull-down experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the washing steps of this compound pull-down assays and provides actionable solutions.

Problem 1: High background of non-specific proteins in the final eluate.

High background can be caused by insufficient washing, inappropriate buffer composition, or inherent "stickiness" of certain proteins to the beads.

  • Question: I see many non-specific bands on my Western blot or a high number of background proteins in my mass spectrometry results. How can I reduce this?

  • Answer: To reduce non-specific binding, you need to increase the stringency of your washing steps.[1] This can be achieved by:

    • Increasing the salt concentration: Gradually increase the NaCl or KCl concentration in your wash buffer. Concentrations can range from 150 mM (physiological) to as high as 500 mM for more stringent washes.[2][3] It is advisable to test a range of salt concentrations to find the optimal balance between removing non-specific binders and retaining your protein of interest.

    • Adding a non-ionic detergent: Including detergents like Tween-20 or Triton X-100 at low concentrations (0.05-0.1%) in your wash buffer can help disrupt non-specific hydrophobic interactions.[4][5][6]

    • Increasing the number and duration of washes: Perform at least 3-5 washes with your chosen wash buffer.[7][8][9] Increasing the incubation time for each wash with gentle agitation can also improve the removal of non-specific proteins.

    • Pre-clearing the lysate: Before incubating with your this compound probe, pre-clear the cell lysate by incubating it with streptavidin beads alone for about an hour.[10] This will remove proteins that non-specifically bind to the beads themselves.

Problem 2: Low or no yield of the target protein (e.g., CDK7).

Low yield can result from overly stringent washing conditions that disrupt the specific interaction between this compound and its target, or from issues with the initial binding.

  • Question: My target protein is not present or is at a very low level in my final eluate. What could be the cause?

  • Answer: If you are experiencing low yield, your washing conditions may be too harsh. Consider the following adjustments:

    • Decrease the stringency of the wash buffer: If you have used high salt concentrations or harsh detergents, try reducing them. Start with a wash buffer containing physiological salt concentration (150 mM NaCl) and a low percentage of a mild detergent.

    • Reduce the number or duration of washes: Over-washing can lead to the dissociation of your target protein. Try reducing the number of washes to three and shorten the incubation time for each wash.

    • Ensure complete lysis: Inefficient cell lysis can result in a lower concentration of your target protein in the initial lysate. Optimize your lysis buffer and procedure to ensure complete protein extraction.[11][12][13]

    • Check the integrity of your this compound probe: Ensure that the biotinylated THZ1 is not degraded and is used at an appropriate concentration (e.g., 1 µM).[14]

Frequently Asked Questions (FAQs)

Q1: What are the key components of a good wash buffer for this compound pull-downs?

A1: A standard wash buffer should contain a buffering agent (e.g., Tris-HCl or HEPES to maintain pH), a salt (e.g., NaCl or KCl to control ionic strength), and optionally a non-ionic detergent (e.g., Tween-20 or NP-40 to reduce non-specific hydrophobic interactions). The concentrations of these components can be adjusted to modify the stringency of the wash.

Q2: How many wash steps are generally recommended?

A2: A minimum of three wash steps is recommended.[7][14] However, for applications requiring high purity, such as mass spectrometry, five or more washes with increasingly stringent buffers may be necessary.[15]

Q3: Can I reuse the streptavidin beads after my pull-down?

A3: Due to the extremely high affinity of the biotin-streptavidin interaction, eluting the captured proteins without denaturing the streptavidin is very difficult. Therefore, for most applications, it is recommended to use fresh beads for each experiment. Boiling the beads in SDS-PAGE sample buffer will elute the proteins but will also denature the streptavidin, rendering the beads unusable for subsequent experiments.[16]

Q4: What is the purpose of a high-salt wash?

A4: A high-salt wash (e.g., with 500 mM to 1 M NaCl or KCl) helps to disrupt ionic interactions between proteins, thereby removing proteins that are non-specifically bound to the beads or the bait protein through electrostatic interactions.[2][3]

Q5: Should I include protease and phosphatase inhibitors in my wash buffer?

A5: While essential in the lysis buffer to protect your target protein from degradation and dephosphorylation, it is also good practice to include them in the initial wash buffers to maintain the integrity of your protein complex during the washing process.

Data Presentation: Wash Buffer Composition and Stringency

The following table provides a summary of different wash buffer components and their recommended concentrations to achieve varying levels of stringency in your this compound pull-down assay.

Stringency Level Salt (NaCl or KCl) Non-ionic Detergent (e.g., Tween-20, NP-40) Other Components (Optional) Typical Application
Low 100-150 mM0.05% - 0.1%-Verifying known strong interactions
Medium 150-300 mM0.1% - 0.5%-Standard pull-downs for Western blot
High 300-500 mM0.5% - 1%-Reducing high background, preparing for MS
Very High >500 mM - 1 M0.5% - 1%1 M Urea, 0.1 M Na2CO3Proximity labeling (e.g., BioID) followed by MS[4]

Experimental Protocols

Standard Washing Protocol for Western Blot Analysis

This protocol is suitable for routine this compound pull-downs followed by Western blot detection.

  • After incubating the cell lysate with this compound and streptavidin beads, pellet the beads by centrifugation or using a magnetic stand.

  • Aspirate and discard the supernatant.

  • Add 1 mL of ice-cold Medium Stringency Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.2% NP-40, supplemented with protease and phosphatase inhibitors).

  • Resuspend the beads and incubate for 5 minutes at 4°C with gentle rotation.

  • Pellet the beads and discard the supernatant.

  • Repeat steps 3-5 two more times for a total of three washes.

  • After the final wash, proceed to elution.

High-Stringency Washing Protocol for Mass Spectrometry Analysis

This protocol is designed to achieve the high sample purity required for mass spectrometry.

  • Following the binding step, pellet the beads and discard the supernatant.

  • Wash the beads twice with 1 mL of RIPA Buffer (without SDS for compatibility with MS).

  • Wash once with 1 mL of High Salt Wash Buffer (e.g., 1 M KCl in 10 mM Tris-HCl pH 8.0).

  • Wash once with 1 mL of Urea Wash Buffer (e.g., 2 M Urea in 10 mM Tris-HCl pH 8.0).

  • Wash once with 1 mL of Sodium Carbonate Wash Buffer (e.g., 0.1 M Na2CO3).

  • Perform three final washes with 1 mL of Ammonium Bicarbonate Buffer (50 mM NH4HCO3, pH 8.0) to remove any residual detergents and salts.

  • After the final wash, proceed to on-bead digestion or elution.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_binding Binding cluster_wash Washing cluster_analysis Analysis cell_lysis Cell Lysis pre_clearing Pre-clearing Lysate (Optional) cell_lysis->pre_clearing incubation Incubation with This compound pre_clearing->incubation bead_binding Binding to Streptavidin Beads incubation->bead_binding wash1 Wash 1 bead_binding->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3+ wash2->wash3 elution Elution wash3->elution analysis Western Blot / MS elution->analysis troubleshooting_logic start Start Pull-Down Analysis issue Problem Encountered? start->issue high_bg High Background / Non-specific Bands issue->high_bg Yes low_yield Low / No Target Yield issue->low_yield Yes end Optimized Protocol issue->end No solution_bg Increase Wash Stringency: - Higher Salt - Add Detergent - More Washes - Pre-clear Lysate high_bg->solution_bg solution_yield Decrease Wash Stringency: - Lower Salt - Less/Milder Detergent - Fewer Washes - Check Lysis & Probe low_yield->solution_yield solution_bg->end solution_yield->end

References

Validation & Comparative

Validating bio-THZ1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, cell biology, and drug discovery, confirming that a chemical probe or drug candidate interacts with its intended molecular target within a cell is a critical step. This guide provides a comparative overview of methods to validate the cellular target engagement of bio-THZ1, a biotinylated covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).

This compound is a chemical probe derived from THZ1, a potent inhibitor of CDK7, a key regulator of transcription and the cell cycle.[1][2] The biotin tag on this compound enables affinity purification of its binding partners, making it a valuable tool for confirming target engagement and identifying components of the CDK7 complex.[3][4] However, it is crucial to employ orthogonal methods to rigorously validate these interactions and understand the broader cellular effects. THZ1, and by extension this compound, is also known to have off-target activity against CDK12 and CDK13, which necessitates careful experimental design and the use of more selective inhibitors for comparison.[3][5]

This guide compares two primary methodologies for validating this compound target engagement: affinity-based proteomics using this compound and the label-free Cellular Thermal Shift Assay (CETSA). We also discuss the importance of using alternative, more selective inhibitors to dissect the specific roles of CDK7.

Comparison of Key Methodologies

FeatureAffinity Pulldown with this compoundCellular Thermal Shift Assay (CETSA)
Principle Biotinylated probe captures the target protein and its binding partners from cell lysates.Ligand binding alters the thermal stability of the target protein in intact cells or lysates.[6][7]
Primary Readout Western Blot or Mass Spectrometry of pulled-down proteins.Quantification of soluble protein remaining after heat treatment via Western Blot or other means.[6]
Cellular Context Typically performed on cell lysates, which may disrupt native protein complexes.Can be performed on intact cells, preserving the physiological environment.[6][8]
Label Requirement Requires a modified (biotinylated) version of the inhibitor.Label-free; uses the unmodified inhibitor.[8][9]
Information Gained Direct evidence of binding; can identify protein-protein interactions.Confirmation of target engagement in a cellular context; can be adapted for high-throughput screening.[10][11]
Key Limitation The biotin tag could sterically hinder binding or alter compound properties.Not all proteins exhibit a clear thermal shift upon ligand binding.[6]

Experimental Protocols

Competitive Pulldown Assay with this compound

This method directly demonstrates that an unlabeled inhibitor competes with this compound for binding to the target protein, CDK7.

Protocol:

  • Cell Treatment: Culture cells (e.g., Jurkat or HAP1) to the desired density. Treat the cells with the unlabeled inhibitor (e.g., THZ1 or a more selective alternative like YKL-5-124) at various concentrations and for different durations.[3] Include a DMSO-treated control.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • This compound Incubation: Add this compound to the cell lysates and incubate to allow for binding to available CDK7.[3][4]

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysates to capture the this compound-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution and Analysis: Elute the bound proteins from the beads and analyze by Western Blot using antibodies against CDK7, Cyclin H (a CDK7 binding partner), and CDK12/13 (to check for off-target engagement).[3]

A reduction in the amount of CDK7 pulled down by this compound in the presence of the unlabeled inhibitor confirms target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a more native cellular environment without the need for a labeled compound.[6][7]

Protocol:

  • Cell Treatment: Treat intact cells with the desired inhibitor (e.g., THZ1) or a vehicle control (DMSO).

  • Heating: Aliquot the treated cell suspensions and heat them to a range of different temperatures to generate a melt curve.[6]

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction (containing unfolded, aggregated proteins).

  • Analysis: Analyze the amount of soluble target protein (CDK7) in the supernatant at each temperature by Western Blot.

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor has bound to and stabilized the target protein, confirming engagement.

Alternative and More Selective CDK7 Inhibitors

While THZ1 is a potent CDK7 inhibitor, its activity against CDK12/13 can complicate the interpretation of experimental results.[3][5] Utilizing more selective inhibitors is crucial for attributing a phenotype specifically to CDK7 inhibition.

InhibitorTarget(s)Key Features
THZ1 CDK7, CDK12, CDK13Covalent inhibitor; widely used research tool.[3][4]
YKL-5-124 Selective for CDK7Covalent inhibitor with significantly less activity against CDK12/13, allowing for more precise dissection of CDK7 function.[3]
THZ1-R No Covalent TargetA non-reactive analog of THZ1 used as a negative control in experiments to demonstrate the necessity of the covalent interaction.[12]
SY-5609 Selective for CDK7A selective CDK7 inhibitor that has entered clinical trials.[13]

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_0 Competitive Pulldown Workflow A Treat cells with unlabeled inhibitor (e.g., YKL-5-124) B Lyse cells A->B C Incubate lysate with this compound B->C D Pulldown with Streptavidin beads C->D E Western Blot for CDK7 D->E

Caption: Workflow for the competitive pulldown assay.

cluster_1 CETSA Workflow F Treat intact cells with inhibitor G Heat cells to various temperatures F->G H Lyse cells (freeze-thaw) G->H I Separate soluble and precipitated proteins H->I J Western Blot for soluble CDK7 I->J

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

cluster_2 CDK7 Signaling and Inhibition CDK7 CDK7 RNAPII RNA Polymerase II CDK7->RNAPII phosphorylates Ser5 Transcription Transcription Initiation RNAPII->Transcription THZ1 THZ1 / this compound THZ1->CDK7 inhibits

Caption: Simplified CDK7 signaling pathway and its inhibition by THZ1.

References

A Head-to-Head Comparison for Target Validation: bio-THZ1 vs. CDK7 siRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the critical phase of target validation for Cyclin-Dependent Kinase 7 (CDK7), the choice between a chemical probe like bio-THZ1 and a genetic approach such as siRNA knockdown is pivotal. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate tool for your research needs.

At the forefront of cancer biology, CDK7 has emerged as a crucial regulator of both the cell cycle and transcription.[1][2][3] Its dual function makes it a compelling therapeutic target. Validating the effects of its inhibition is paramount, and two powerful techniques have come to the fore: the use of the covalent inhibitor this compound and the application of CDK7-specific small interfering RNA (siRNA).

Mechanism of Action: A Tale of Two Approaches

This compound , a biotinylated version of the potent and selective covalent inhibitor THZ1, offers a rapid and direct means of inhibiting CDK7's kinase activity.[4] THZ1 and its derivatives act by covalently binding to a unique cysteine residue (C312) located outside the kinase domain of CDK7, leading to irreversible inhibition.[4][5] This covalent modification provides high potency and a prolonged duration of action.[6][7]

In contrast, CDK7 siRNA knockdown operates at the genetic level. These short, double-stranded RNA molecules trigger the RNA interference (RNAi) pathway, leading to the degradation of CDK7 messenger RNA (mRNA).[8][9] This effectively silences gene expression and reduces the cellular pool of CDK7 protein.

cluster_bioTHZ1 This compound (Chemical Probe) cluster_siRNA CDK7 siRNA (Genetic Knockdown) This compound This compound CDK7 Protein CDK7 Protein This compound->CDK7 Protein Binds Covalent Bond (C312) Covalent Bond (C312) CDK7 Protein->Covalent Bond (C312) Forms Inhibited CDK7 Inhibited CDK7 Covalent Bond (C312)->Inhibited CDK7 Results in CDK7 siRNA CDK7 siRNA RISC RISC CDK7 siRNA->RISC Loads into CDK7 mRNA CDK7 mRNA RISC->CDK7 mRNA Binds to mRNA Degradation mRNA Degradation CDK7 mRNA->mRNA Degradation Leads to Reduced CDK7 Protein Reduced CDK7 Protein mRNA Degradation->Reduced CDK7 Protein Results in

Figure 1: Mechanisms of Action

Performance Comparison: Speed, Specificity, and Off-Target Effects

The choice between this compound and CDK7 siRNA often hinges on the specific experimental question. Chemical probes like this compound offer rapid inhibition, allowing for the study of acute effects on cellular processes.[10] Genetic knockdown, while highly specific to the target gene, requires more time for the existing protein pool to be depleted.

A critical consideration for any target validation tool is the potential for off-target effects. Covalent inhibitors, if not highly selective, risk modifying other proteins, potentially leading to toxicity.[6][7][11] THZ1 has been shown to also inhibit CDK12 and CDK13, although newer derivatives offer greater selectivity for CDK7.[12] On the other hand, siRNAs can induce off-target effects through miRNA-like activity, where the siRNA seed region binds to unintended mRNAs, leading to their downregulation.[13][14][15]

FeatureThis compound (Chemical Probe)CDK7 siRNA Knockdown
Mechanism Covalent, irreversible inhibition of CDK7 kinase activity[4][5]Post-transcriptional gene silencing via mRNA degradation[8]
Speed of Onset Rapid, allowing for acute studies[10]Slower, dependent on protein turnover rate
Reversibility Irreversible due to covalent bond formation[4]Reversible upon cessation of siRNA treatment
Specificity High for CDK7, but can have off-targets (e.g., CDK12/13)[12]Highly specific to CDK7 mRNA sequence[8]
Potential Off-Target Effects Covalent modification of unintended proteins[6][7][11]miRNA-like off-target effects, immune stimulation[13][14][15]
Temporal Control Precise temporal control of inhibition[10]Less precise temporal control
Use in Animal Models Amenable to in vivo studies[1][4]Requires specialized delivery systems for in vivo use

Experimental Data Showdown

Numerous studies have demonstrated the efficacy of both THZ1 and CDK7 siRNA in various cancer models, often showing comparable phenotypic outcomes such as decreased cell proliferation and induction of apoptosis.

Cell LineAssayThis compound/THZ1 EffectCDK7 siRNA EffectReference
T-ALL (Jurkat, Loucy) ProliferationPotent inhibition (IC50 ~50 nM and 0.55 nM, respectively)[5]-[4][5]
Multiple Myeloma Proliferation/SurvivalMarked diminishmentSharply diminished proliferation[1][1]
Glioblastoma (U87, U251) Proliferation/Colony FormationMarked suppressionMarked suppression[16][16]
Cholangiocarcinoma Cell Viability/ProliferationPotent antitumor effectsImpaired cell viability and proliferation[17][17]
Osteosarcoma Cell Growth/Proliferation-Decreased cell growth and proliferation[3][3]
Gastrointestinal Stromal Tumors c-KIT expressionTranscriptional repressionTranscriptional repression[18][18]

These studies highlight that both methods effectively phenocopy each other in many contexts, providing strong evidence for CDK7 as a valid therapeutic target. For instance, in glioblastoma cells, both THZ1 treatment and CDK7 knockdown significantly inhibited cell growth.[16] Similarly, in multiple myeloma, both approaches reduced cell proliferation and survival.[1]

Downstream Signaling Consequences

Inhibition of CDK7, whether by a chemical probe or siRNA, triggers a cascade of downstream effects stemming from its roles in transcription and cell cycle control.

cluster_transcription Transcriptional Regulation cluster_cell_cycle Cell Cycle Control CDK7 Inhibition CDK7 Inhibition p-RNAPII CTD (Ser5/7) ↓ p-RNAPII CTD (Ser5/7) CDK7 Inhibition->p-RNAPII CTD (Ser5/7) CAK Activity ↓ CAK Activity CDK7 Inhibition->CAK Activity Transcription Initiation/Elongation ↓ Transcription Initiation/Elongation p-RNAPII CTD (Ser5/7)->Transcription Initiation/Elongation Oncogene Expression ↓ Oncogene Expression (e.g., MYC, MCL-1) Transcription Initiation/Elongation->Oncogene Expression Apoptosis ↑ Apoptosis Oncogene Expression->Apoptosis CDK1/2/9 Phosphorylation ↓ CDK1/2/9 Phosphorylation CAK Activity->CDK1/2/9 Phosphorylation Cell Cycle Arrest G1/S or G2/M Arrest CDK1/2/9 Phosphorylation->Cell Cycle Arrest Proliferation ↓ Proliferation Cell Cycle Arrest->Proliferation

Figure 2: Downstream Effects of CDK7 Inhibition

Both THZ1 treatment and CDK7 knockdown lead to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at Serine 5 and 7, which is a hallmark of CDK7 inhibition and leads to a global downregulation of transcription.[1][4] This preferentially affects genes with super-enhancers, often including key oncogenes like MYC.[1][19] Furthermore, as a component of the CDK-activating kinase (CAK) complex, CDK7 inhibition disrupts the cell cycle by preventing the activation of other CDKs, leading to cell cycle arrest.[1][20]

Experimental Protocols: A How-To Guide

CDK7 siRNA Knockdown Protocol

Cell Seeding Cell Seeding Transfection Transfection Cell Seeding->Transfection 24h Incubation Incubation Transfection->Incubation 48-72h Harvest & Analysis Harvest & Analysis Incubation->Harvest & Analysis

Figure 3: siRNA Transfection Workflow

  • Cell Seeding : Plate cells in antibiotic-free medium to achieve 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation : Dilute CDK7 siRNA (e.g., a pool of 4 target-specific siRNAs) and a non-targeting control siRNA in siRNA dilution buffer.[8] In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same buffer.[21] Combine the diluted siRNA and transfection reagent and incubate at room temperature for 10-20 minutes to allow for complex formation.

  • Transfection : Add the siRNA-lipid complexes to the cells.

  • Incubation : Incubate the cells for 48-72 hours to allow for gene knockdown.[21]

  • Analysis : Harvest cells for downstream analysis, such as Western blotting to confirm protein knockdown or cell viability assays.

This compound Treatment and Analysis
  • Cell Treatment : Treat cells with varying concentrations of this compound or THZ1 (e.g., 0-1 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 4, 24, 72 hours).[4][20]

  • Cell Lysis and Pulldown (for this compound) : For target engagement studies, lyse the cells and incubate the lysate with streptavidin beads to pull down biotinylated-THZ1-bound proteins.[12]

  • Western Blot Analysis : Analyze cell lysates by Western blotting using antibodies against CDK7, phospho-RNAPII CTD (Ser2, Ser5, Ser7), and other downstream targets to assess the effect of the inhibitor on the signaling pathway.[1]

  • Phenotypic Assays : Perform cell viability assays (e.g., resazurin or MTT) or apoptosis assays (e.g., Annexin V staining, PARP cleavage) to determine the cellular response to the inhibitor.[4][22]

Conclusion: Choosing the Right Tool for the Job

Both this compound and CDK7 siRNA are invaluable tools for validating CDK7 as a therapeutic target. The choice between them depends on the specific experimental goals, required timeline, and the consideration of potential off-target effects.

  • For acute, time-sensitive studies and initial target engagement validation, this compound is an excellent choice. Its rapid and potent inhibition allows for the direct and immediate assessment of CDK7's role in cellular processes.

  • For highly specific, genetic validation of a target and to avoid the potential confounding effects of chemical inhibitors, CDK7 siRNA is the preferred method. It provides a clear link between the gene and the observed phenotype.

Ultimately, the most robust target validation studies will often employ both approaches in parallel. The convergence of data from both a highly selective chemical probe and a specific genetic knockdown tool provides the strongest possible evidence for the on-target effects of CDK7 inhibition and solidifies its role as a critical node in cancer biology.

References

A Comparative Analysis of THZ1 and Other CDK7 Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of THZ1 and other prominent Cyclin-Dependent Kinase 7 (CDK7) inhibitors, including SY-1365, SY-5609, and Samuraciclib (CT7001). This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used in their evaluation.

Introduction to CDK7 Inhibition

Cyclin-dependent kinase 7 (CDK7) is a crucial enzyme that plays a dual role in two fundamental cellular processes: transcription and cell cycle regulation. As a component of the transcription factor IIH (TFIIH) complex, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a key step in the initiation and elongation phases of transcription.[1][2] Additionally, as the catalytic subunit of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for cell cycle progression.[3][4] Given its central role in these pathways, which are often dysregulated in cancer, CDK7 has emerged as a promising target for anticancer therapies.

This guide will delve into a comparative analysis of four key CDK7 inhibitors, highlighting their distinct characteristics and therapeutic potential.

Comparative Data of CDK7 Inhibitors

The following tables summarize the quantitative data for THZ1 and other selected CDK7 inhibitors, providing a basis for direct comparison of their potency and selectivity.

Table 1: Potency and Selectivity of CDK7 Inhibitors
InhibitorTypeCDK7 IC50/Ki/KdSelectivity (IC50/Ki in nM)Reference(s)
THZ1 Covalent, IrreversibleIC50: 3.2 nMCDK12/13 (potent inhibition)[5]
SY-1365 (Mevociclib) Covalent, IrreversibleKi: 17.4 nM; Enzymatic IC50: 22 nMCDK2 (>2000), CDK9 (>2000), CDK12 (>2000)[6][7]
SY-5609 Non-covalent, ReversibleKd: 0.065 nMCDK2 (Ki: 2600), CDK9 (Ki: 960), CDK12 (Ki: 870)[8][9][10]
Samuraciclib (CT7001) Non-covalent, ATP-competitiveIC50: 41 nMCDK1 (>1845), CDK2 (578), CDK5 (>9430), CDK9 (>1230)[11][12]
Table 2: Cellular Activity of CDK7 Inhibitors
InhibitorCell Line ExamplesCellular IC50/GI50Observed EffectsReference(s)
THZ1 Jurkat, NALM6, REH50 nM, 101.2 nM, 26.26 nMInduces apoptosis, G2/M arrest[13][14]
SY-1365 (Mevociclib) Various solid tumor linesLow nM rangeInduces apoptosis[6][15]
SY-5609 HCC70, various TNBC & Ovarian1-6 nMInduces apoptosis, G2/M arrest[9]
Samuraciclib (CT7001) Breast cancer cell lines0.2-0.3 µMInhibits cell growth[11][16]

Mechanism of Action and Signaling Pathways

CDK7 inhibitors disrupt cancer cell proliferation and survival by interfering with its dual functions in transcription and cell cycle control. The primary mechanism involves the inhibition of RNA Polymerase II CTD phosphorylation, leading to a global disruption of transcription, particularly of genes with super-enhancers that are critical for cancer cell identity and survival.[1][2] Concurrently, by inhibiting the CAK activity of CDK7, these compounds prevent the activation of cell cycle CDKs, leading to cell cycle arrest.

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Regulation TFIIH TFIIH CDK7_TFIIH CDK7 TFIIH->CDK7_TFIIH contains RNA_Pol_II RNA Polymerase II Transcription Transcription RNA_Pol_II->Transcription initiates CDK7_TFIIH->RNA_Pol_II phosphorylates CTD CAK_Complex CAK Complex CDK7_CAK CDK7 CAK_Complex->CDK7_CAK contains Cell_Cycle_CDKs CDK1, CDK2, CDK4/6 Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_CDKs->Cell_Cycle_Progression drives CDK7_CAK->Cell_Cycle_CDKs phosphorylates & activates CDK7_Inhibitors THZ1, SY-1365, SY-5609, Samuraciclib CDK7_Inhibitors->CDK7_TFIIH inhibit CDK7_Inhibitors->CDK7_CAK inhibit Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant CDK7/Cyclin H/MAT1 - Kinase Buffer - ATP - Substrate (e.g., CTD peptide) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of Inhibitor Prepare_Reagents->Serial_Dilution Reaction_Setup Set up Reaction in 96-well plate: - Add CDK7 enzyme - Add inhibitor dilutions - Add substrate Serial_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction by adding ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction (e.g., with EDTA) Incubation->Stop_Reaction Detection Detect Phosphorylation (e.g., ADP-Glo, TR-FRET) Stop_Reaction->Detection Data_Analysis Analyze Data to determine IC50 Detection->Data_Analysis End End Data_Analysis->End

References

Assessing the Selectivity Profile of bio-THZ1 Against Other Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of bio-THZ1, a biotinylated derivative of the covalent CDK7 inhibitor THZ1. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies by comparing its performance against its primary target and known off-targets, as well as providing context with an alternative CDK7 inhibitor.

Executive Summary

This compound is a valuable chemical probe for studying the function of Cyclin-Dependent Kinase 7 (CDK7), a key regulator of transcription and the cell cycle. As a biotinylated version of THZ1, it allows for affinity-based pulldown studies to identify target engagement. THZ1 itself is a potent covalent inhibitor of CDK7 with a reported IC50 of 3.2 nM.[1] While it displays a degree of selectivity for CDK7, it is known to inhibit other kinases, most notably the closely related CDK12 and CDK13, at higher concentrations. This polypharmacology is a critical consideration for interpreting experimental results. This guide presents available kinase inhibition data for THZ1 and compares it with the more selective CDK7 inhibitor, YKL-5-124, to provide a clearer picture of its selectivity profile.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the quantitative data on the kinase selectivity of THZ1 and a key alternative, YKL-5-124.

Table 1: Selectivity Profile of THZ1 against a Panel of Kinases

Kinase TargetIC50 (nM)% Inhibition @ 1 µMNotes
CDK7 3.2 >75%Primary Target . Covalent inhibition.[1]
CDK12--Known off-target, equipotent to CDK7 in some assays.[2]
CDK13--Known off-target.[3]
MLK3->75%Off-target identified in KiNativ profiling.[4]
PIP4K2C->75%Off-target identified in KiNativ profiling.[4]
JNK1->75%Off-target identified in KiNativ profiling.[4]
JNK2->75%Off-target identified in KiNativ profiling.[4]
JNK3->75%Off-target identified in KiNativ profiling.[4]
MER->75%Off-target identified in KiNativ profiling.[4]
TBK1->75%Off-target identified in KiNativ profiling.[4]
IGF1R->75%Off-target identified in KiNativ profiling.[4]
NEK9->75%Off-target identified in KiNativ profiling.[4]
PCTAIRE2->75%Off-target identified in KiNativ profiling.[4]

Note: The KiNativ profiling data indicates kinases with greater than 75% inhibition at a 1 µM concentration of THZ1 in Loucy cells. The binding to these off-target kinases was not found to be time-dependent, suggesting a non-covalent mechanism of inhibition for these interactions.[4]

Table 2: Comparative Selectivity of THZ1 vs. YKL-5-124

Kinase TargetTHZ1 IC50 (nM)YKL-5-124 IC50 (nM)Selectivity Fold Change (YKL-5-124 vs. THZ1)
CDK7 3.2 9.7 -
CDK2-1300-
CDK9-3020-
CDK12equipotent to CDK7>10,000>1000-fold more selective
CDK13equipotent to CDK7>10,000>1000-fold more selective

Note: YKL-5-124 is a highly selective covalent inhibitor of CDK7 that shows significantly less activity against CDK12 and CDK13 compared to THZ1.[2][5][6][7] This makes it a useful tool to dissect the specific roles of CDK7 versus those of CDK12/13.

Experimental Protocols

A detailed methodology for assessing kinase inhibitor selectivity is crucial for the accurate interpretation of results. Below is a representative protocol for the LanthaScreen® Eu Kinase Binding Assay, a common method for determining inhibitor affinity.

LanthaScreen® Eu Kinase Binding Assay Protocol

1. Principle: This assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive kinase inhibitor (tracer).[8][9][10] Binding of a test compound to the kinase competes with the tracer, leading to a decrease in the FRET signal.[8]

2. Materials:

  • Kinase of interest (e.g., CDK7/CycH/MAT1 complex)

  • LanthaScreen® Eu-anti-Tag Antibody (specific to the tag on the kinase, e.g., GST, His)

  • LanthaScreen® Kinase Tracer (appropriate for the kinase being tested)

  • Test compound (e.g., this compound) and control inhibitor (e.g., staurosporine)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • DMSO

  • 384-well assay plates (low volume, black)

  • Plate reader capable of time-resolved FRET measurements (e.g., excitation at 340 nm, emission at 615 nm and 665 nm)

3. Procedure:

a. Reagent Preparation: i. Test Compound Serial Dilution: Prepare a 10-point 3-fold serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM. ii. 3X Compound Solution: Prepare a 3X final concentration of each compound dilution in Kinase Buffer A. The final DMSO concentration in the assay should be ≤1%. iii. 3X Kinase/Antibody Mixture: Prepare a solution containing the kinase and Eu-labeled antibody at 3X their final desired concentrations in Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range. iv. 3X Tracer Solution: Prepare a solution of the kinase tracer at 3X its final concentration in Kinase Buffer A. The final concentration is typically at or near the Kd of the tracer for the kinase.

b. Assay Assembly: i. Add 5 µL of the 3X compound solution to the wells of the 384-well plate. Include wells with DMSO only for "no inhibitor" controls and a known inhibitor for positive controls. ii. Add 5 µL of the 3X Kinase/Antibody mixture to all wells. iii. Add 5 µL of the 3X Tracer solution to all wells.

c. Incubation and Measurement: i. Mix the plate gently on a plate shaker. ii. Incubate at room temperature for 60 minutes, protected from light. iii. Read the plate on a compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

d. Data Analysis: i. Calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm). ii. Plot the emission ratio against the logarithm of the inhibitor concentration. iii. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization

The following diagrams illustrate key concepts related to the assessment of this compound's selectivity.

CDK7_Signaling_Pathway cluster_transcription Transcription Regulation cluster_cell_cycle Cell Cycle Control (CAK Activity) TFIIH TFIIH Complex CDK7_H_MAT1 CDK7/CycH/MAT1 TFIIH->CDK7_H_MAT1 contains PolII_CTD RNA Pol II CTD CDK7_H_MAT1->PolII_CTD phosphorylates P_TEFb P-TEFb (CDK9/CycT1) CDK7_H_MAT1->P_TEFb activates Ser5 pSer5 PolII_CTD->Ser5 Ser7 pSer7 PolII_CTD->Ser7 Ser2 pSer2 PolII_CTD->Ser2 Initiation Transcription Initiation Ser5->Initiation Ser7->Initiation Elongation Productive Elongation P_TEFb->PolII_CTD phosphorylates Ser2->Elongation CDK7_CAK CDK7/CycH/MAT1 (CAK Complex) CDK1 CDK1/CycB CDK7_CAK->CDK1 activates CDK2 CDK2/CycE,A CDK7_CAK->CDK2 activates CDK4_6 CDK4,6/CycD CDK7_CAK->CDK4_6 activates G2_M G2/M Transition CDK1->G2_M G1_S G1/S Transition CDK2->G1_S CDK4_6->G1_S bio_THZ1 This compound bio_THZ1->CDK7_H_MAT1 bio_THZ1->CDK7_CAK

Caption: CDK7 Signaling Pathway and Inhibition by this compound.

KiNativ_Workflow cluster_workflow KiNativ™ Kinase Profiling Workflow cluster_principle Principle Cell_Lysate Cell Lysate (Native Kinases) Inhibitor_Incubation Incubate with Test Inhibitor (e.g., THZ1) Cell_Lysate->Inhibitor_Incubation Probe_Labeling Add Biotinylated ATP/ADP Probe Inhibitor_Incubation->Probe_Labeling Principle_Text Inhibitor competes with the biotinylated probe for binding to the kinase active site. Reduced biotinylation indicates inhibition. Inhibitor_Incubation->Principle_Text Tryptic_Digest Tryptic Digest Probe_Labeling->Tryptic_Digest Streptavidin_Enrichment Streptavidin Affinity Purification of Biotinylated Peptides Tryptic_Digest->Streptavidin_Enrichment LC_MS LC-MS/MS Analysis Streptavidin_Enrichment->LC_MS Quantification Quantify Probe-labeled Peptides to Determine Inhibitor Occupancy LC_MS->Quantification

Caption: Experimental Workflow for KiNativ™ Kinase Profiling.

References

validating the anti-proliferative effects of bio-THZ1 in different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anti-proliferative effects of bio-THZ1, a biotinylated derivative of the potent and selective covalent cyclin-dependent kinase 7 (CDK7) inhibitor, THZ1. As this compound is primarily utilized for target identification and engagement studies, its anti-proliferative activity is benchmarked against the extensive data available for THZ1. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CDK7 inhibition.

Introduction to this compound and THZ1

THZ1 is a small molecule that selectively and irreversibly inhibits CDK7 by covalently binding to a unique cysteine residue (C312) located outside the kinase domain.[1][2] This inhibition disrupts the dual functions of CDK7 in regulating both the cell cycle and transcription.[3][4] this compound is a biotin-tagged version of THZ1, designed as a chemical probe to confirm target engagement and facilitate pull-down experiments, which has been instrumental in verifying that THZ1 binds irreversibly to CDK7.[1][5] Given its structural similarity and shared covalent binding mechanism, this compound is expected to exhibit a comparable anti-proliferative profile to THZ1.

Comparative Anti-Proliferative Activity

THZ1 has demonstrated broad and potent anti-proliferative activity across a multitude of cancer cell lines, particularly those reliant on transcriptional amplification of key oncogenes.[1][6] The half-maximal inhibitory concentration (IC50) values for THZ1 are frequently observed in the low nanomolar range, indicating high potency.

The table below summarizes the IC50 values of THZ1 in various cancer cell lines, providing a benchmark for the expected efficacy of this compound.

Cell LineCancer TypeIC50 (nM)Reference
JurkatT-cell Acute Lymphoblastic Leukemia (T-ALL)50[2]
LoucyT-cell Acute Lymphoblastic Leukemia (T-ALL)0.55[2]
H1299Non-Small-Cell Lung Cancer (NSCLC)~50 (Dose-dependent reduction)[7]
A549Non-Small-Cell Lung Cancer (NSCLC)~50 (Dose-dependent reduction)[7]
H292Non-Small-Cell Lung Cancer (NSCLC)~50 (Dose-dependent reduction)[7]
H23Non-Small-Cell Lung Cancer (NSCLC)~50 (Dose-dependent reduction)[7]
U266Multiple Myeloma~200 (Significant mRNA reduction)[3]
H929Multiple MyelomaData available, specific IC50 not stated[3]
C666-1Nasopharyngeal Carcinoma (NPC)200 (Used for gene expression analysis)[8]
HK-1Nasopharyngeal Carcinoma (NPC)200 (Used for gene expression analysis)[8]
MCF7Breast CancerDose and time-dependent inhibition[9]
SkBr3Breast CancerDose and time-dependent inhibition[9]
Hs578TBreast CancerDose and time-dependent inhibition[9]

Note: Many studies demonstrate dose-dependent inhibition rather than providing a precise IC50 value. THZ1 has shown broad activity with IC50s under 200 nM in 53% of over 1,000 cancer cell lines tested.[1][10]

Mechanism of Action: CDK7 Inhibition

CDK7 is a critical component of two essential cellular complexes:

  • CDK-Activating Kinase (CAK) Complex: Here, CDK7 phosphorylates and activates other CDKs, such as CDK1 and CDK2, which are crucial for cell cycle progression.[4]

  • General Transcription Factor TFIIH: As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in the initiation and elongation phases of transcription.[3][11]

By inhibiting CDK7, THZ1 (and this compound) leads to a dual anti-cancer effect:

  • Transcriptional Suppression: Inhibition of RNAPII phosphorylation leads to the downregulation of short-lived transcripts, particularly those of key oncogenes like MYC, RUNX1, and anti-apoptotic proteins such as MCL-1 and BCL-XL.[1][3][12] Cancers that are "addicted" to the continuous high-level expression of such oncogenes are particularly vulnerable.

  • Cell Cycle Arrest: Disruption of the CAK complex function prevents the activation of cell cycle-dependent kinases, leading to cell cycle arrest, often at the G2/M phase.[3][7][9]

These events collectively trigger apoptosis (programmed cell death) in cancer cells.[9][12]

CDK7_Pathway cluster_nucleus Nucleus bioTHZ1 This compound / THZ1 CDK7 CDK7 bioTHZ1->CDK7 Inhibits Apoptosis Apoptosis bioTHZ1->Apoptosis Induces TFIIH TFIIH Complex CDK7->TFIIH Component of CAK CAK Complex CDK7->CAK Component of RNAPII RNA Pol II TFIIH->RNAPII Phosphorylates Ser5/7 Transcription Oncogene Transcription (e.g., MYC, RUNX1) RNAPII->Transcription Proliferation Cell Proliferation Transcription->Proliferation OtherCDKs CDK1, CDK2 CAK->OtherCDKs Activates CellCycle Cell Cycle Progression OtherCDKs->CellCycle CellCycle->Proliferation

Caption: Mechanism of this compound/THZ1 action via CDK7 inhibition.

Experimental Protocols

To validate the anti-proliferative effects of this compound, standard cell-based assays can be employed. Below are detailed methodologies for two common assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.[13] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[14]

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of culture medium.

  • Incubation: Allow cells to adhere and recover by incubating for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Treat cells with a serial dilution of this compound (and/or THZ1 as a control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[1][7]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[13][14]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours or overnight, then measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13]

BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This assay directly measures DNA synthesis as a marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and detected with specific antibodies.[14][15]

Protocol:

  • Cell Seeding and Treatment: Plate and treat cells with this compound as described in the MTT assay protocol.

  • BrdU Labeling: Towards the end of the treatment period, add BrdU solution to each well and incubate for 1-24 hours, allowing it to be incorporated by proliferating cells.[15]

  • Fixation and Denaturation: Remove the culture medium and add a fixing/denaturing solution to each well. Incubate for 30 minutes to fix the cells and denature the DNA, making the incorporated BrdU accessible to the antibody.[15]

  • Antibody Incubation: Wash the wells and add a BrdU detection antibody. Incubate for 1 hour.[15]

  • Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 30 minutes.[15]

  • Substrate Addition: Wash the wells and add an HRP substrate (e.g., TMB). Incubate for approximately 30 minutes until a color change is observed.[15]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Reading: Quantify the colorimetric product by measuring absorbance at 450 nm using a microplate reader.[15]

Workflow start Start: Cell Culture seed Seed Cells in 96-Well Plate start->seed treat Treat with this compound (Varying Concentrations) seed->treat incubate Incubate (e.g., 72h) treat->incubate assay Perform Proliferation Assay incubate->assay mtt MTT Assay assay->mtt Metabolic Activity brdu BrdU Assay assay->brdu DNA Synthesis read Measure Absorbance (Plate Reader) mtt->read brdu->read analyze Data Analysis (Calculate IC50) read->analyze end End: Determine Anti-Proliferative Effect analyze->end

Caption: Experimental workflow for assessing anti-proliferative effects.

References

Cross-Validation of bio-THZ1 Results with Genetic Approaches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological inhibitor bio-THZ1 with genetic approaches for validating Cyclin-Dependent Kinase 7 (CDK7) as a therapeutic target. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological processes.

Unveiling the On-Target Effects of CDK7 Inhibition

The selective and covalent CDK7 inhibitor, THZ1, and its biotinylated counterpart, this compound, have emerged as powerful tools in cancer research. These molecules function by irreversibly binding to a unique cysteine residue (C312) located outside the kinase domain of CDK7, leading to the inhibition of its kinase activity.[1] This inhibition primarily disrupts the process of transcription by preventing the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a key step in the initiation and elongation of transcription.[1][2] The consequence of this transcriptional shutdown is a profound anti-proliferative and pro-apoptotic effect in various cancer cell lines, particularly those exhibiting a strong dependence on transcriptional regulation for their survival.[1][2][3]

To ensure that the observed cellular effects of this compound are indeed a direct consequence of CDK7 inhibition and not due to off-target activities, it is crucial to cross-validate these findings using genetic approaches. Techniques such as CRISPR-Cas9-mediated gene knockout and RNA interference (RNAi) using short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) allow for the specific depletion of CDK7 protein. By comparing the phenotypic outcomes of pharmacological inhibition with genetic knockdown or knockout, researchers can confidently attribute the observed effects to the modulation of CDK7.

Quantitative Comparison of Pharmacological and Genetic Approaches

The following tables summarize the quantitative effects of THZ1/bio-THZ1 compared to genetic knockdown of CDK7 on cancer cell viability and apoptosis. The data has been compiled from various studies to provide a comparative overview.

Cell Line Treatment Assay Result Reference
GIST-T1THZ1CCK-8IC50: 41 nM[4]
GIST-T1CDK7 siRNAColony FormationSignificant decrease in colony number[4]
GIST-882THZ1CCK-8IC50: 183 nM[4]
GIST-882CDK7 siRNAColony FormationSignificant decrease in colony number[4]
HuCCT1THZ1CCK-8IC50 < 500 nM[3]
HuCCT1CDK7 siRNACell ViabilitySignificant decrease in cell viability[3]
Multiple Myeloma (U266)THZ1Cell ViabilityLow nM IC50[1]
Multiple Myeloma (OPM2)CRISPR-Cas CDK7 KOCell ProliferationSharp diminishment of cell proliferation[1]
HUVECTHZ1 (250 nM)Tube FormationSignificant reduction in tube density[5]
HUVECCDK7 siRNATube FormationSignificant reduction in tube formation[5]

Table 1: Comparison of Effects on Cell Viability and Proliferation. This table presents a comparison of the inhibitory concentration (IC50) of THZ1 and the qualitative effects of CDK7 knockdown on the viability and proliferation of various cancer cell lines.

Cell Line Treatment Assay Result Reference
GIST-T1THZ1Annexin V/PIDose-dependent increase in apoptosis[4]
GIST-882THZ1Annexin V/PIDose-dependent increase in apoptosis[4]
HuCCT1THZ1Annexin V/FITCMassive increase in apoptosis rate[3]
Breast Cancer (MCF7)THZ1Flow CytometryDose- and time-dependent increase in apoptosis[6]
Multiple MyelomaTHZ1Annexin V/PIInduction of apoptosis[1]

Table 2: Comparison of Effects on Apoptosis. This table highlights the pro-apoptotic effects of THZ1 in different cancer cell lines as measured by common apoptosis assays. While direct quantitative comparisons with genetic approaches for apoptosis are limited in the reviewed literature, the qualitative outcomes are consistent.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

CDK7_Signaling_Pathway CDK7 Signaling and Inhibition cluster_transcription Transcription Regulation cluster_inhibition Modes of Inhibition cluster_outcome Cellular Outcomes CDK7 CDK7 TFIIH TFIIH Complex CDK7->TFIIH part of Proliferation Cell Proliferation Apoptosis Apoptosis RNAPII RNA Polymerase II TFIIH->RNAPII phosphorylates CTD (Ser5/7) Transcription Gene Transcription RNAPII->Transcription initiates Transcription->Proliferation promotes Transcription->Apoptosis represses anti- apoptotic genes bioTHZ1 This compound bioTHZ1->CDK7 covalently binds Cys312 bioTHZ1->Transcription inhibits Genetic Genetic Approaches (CRISPR/shRNA) Genetic->CDK7 depletes protein Genetic->Transcription inhibits

Caption: CDK7 signaling pathway and points of intervention.

Experimental_Workflow Cross-Validation Workflow cluster_pharma Pharmacological Arm cluster_genetic Genetic Arm cluster_analysis Phenotypic Analysis Treat Treat cells with This compound Pulldown This compound Pulldown & Western Blot Treat->Pulldown Viability Cell Viability Assay (e.g., MTT, CCK-8) Treat->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treat->Apoptosis RNAseq RNA-Sequencing Treat->RNAseq Knockdown Transfect with CDK7 shRNA/CRISPR Verify Verify Knockdown (qPCR/Western Blot) Knockdown->Verify Verify->Viability Verify->Apoptosis Verify->RNAseq

Caption: Experimental workflow for cross-validation.

Detailed Experimental Protocols

This compound Pulldown Assay

This protocol is for confirming the direct binding of this compound to CDK7 in cellular lysates.

Materials:

  • Cancer cell line of interest

  • This compound (and THZ1 for competition)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitors

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies: anti-CDK7, anti-GAPDH (loading control), secondary antibody

Procedure:

  • Cell Lysis: Culture cells to 80-90% confluency. Lyse the cells on ice with lysis buffer supplemented with protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration.

  • This compound Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with this compound (e.g., 1 µM) for 2-4 hours at 4°C with gentle rotation. For a competition assay, pre-incubate a parallel sample with an excess of non-biotinylated THZ1 (e.g., 10 µM) for 1 hour before adding this compound.

  • Streptavidin Bead Incubation: Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and wash them three times with ice-cold wash buffer.

  • Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blotting: Analyze the eluted proteins by Western blotting using an anti-CDK7 antibody.

CDK7 Knockdown using shRNA and Cell Viability Assay

This protocol describes how to genetically deplete CDK7 and assess the impact on cell viability.

Materials:

  • Cancer cell line of interest

  • Lentiviral particles containing shRNA targeting CDK7 and a non-targeting control

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • Cell viability reagent (e.g., MTT, CCK-8)

  • 96-well plates

Procedure:

  • Lentiviral Transduction: Seed cells in a 6-well plate. The next day, infect the cells with lentiviral particles containing either CDK7 shRNA or a non-targeting control shRNA in the presence of polybrene (e.g., 8 µg/mL).

  • Selection: 48 hours post-transduction, replace the medium with fresh medium containing a selection agent (e.g., puromycin) at a pre-determined optimal concentration.

  • Expansion: Culture the cells under selection for several days until non-transduced cells are eliminated. Expand the stable cell lines.

  • Verification of Knockdown: Confirm the knockdown of CDK7 expression at the protein level by Western blotting and at the mRNA level by qRT-PCR.

  • Cell Viability Assay:

    • Seed the stable CDK7 knockdown and control cell lines in 96-well plates at an appropriate density.

    • After 24, 48, and 72 hours, add the cell viability reagent to the wells according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader to determine the relative number of viable cells.

    • Normalize the results of the CDK7 knockdown cells to the non-targeting control cells.

CRISPR-Cas9 Mediated Knockout of CDK7 and Apoptosis Assay

This protocol outlines the generation of CDK7 knockout cells and subsequent analysis of apoptosis.

Materials:

  • Cancer cell line of interest

  • CRISPR-Cas9 system components (e.g., plasmid encoding Cas9 and a guide RNA targeting CDK7)

  • Transfection reagent

  • Single-cell cloning supplies (e.g., 96-well plates, cloning cylinders)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Transfection: Transfect the cells with the CRISPR-Cas9 components targeting CDK7.

  • Single-Cell Cloning: 48 hours post-transfection, perform single-cell sorting into 96-well plates or use limiting dilution to isolate individual clones.

  • Clone Expansion and Screening: Expand the individual clones and screen for CDK7 knockout by Western blotting.

  • Apoptosis Assay:

    • Seed the validated CDK7 knockout and wild-type control cells in 6-well plates.

    • After a desired period of growth (e.g., 48-72 hours), harvest the cells.

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive) and necrotic cells (Annexin V and PI positive).

By employing these comparative approaches and detailed protocols, researchers can robustly validate the on-target effects of this compound and solidify the role of CDK7 as a critical dependency in various cancer contexts.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling bio-THZ1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural clarity is paramount. This guide provides essential, immediate safety and logistical information for handling bio-THZ1, a biotinylated covalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Adherence to these protocols is critical for experimental success and personnel safety.

Immediate Safety and Handling

While the parent compound, THZ1, is not classified as hazardous according to the Globally Harmonized System (GHS), it is prudent to handle its biotinylated form, this compound, with a high degree of caution as a potent enzyme inhibitor. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes of this compound solutions.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Handling Procedures
  • Preparation : Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form or preparing stock solutions.

  • Weighing : If working with the solid form, weigh out the required amount in a fume hood to avoid inhalation of any fine particulates.

  • Dissolving : this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Handle DMSO with care as it can facilitate the absorption of substances through the skin.

  • Aliquoting and Storage : Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended by the supplier.

Spill and Exposure protocol

In case of skin contact:

  • Immediately wash the affected area with soap and plenty of water.

  • Remove contaminated clothing.

In case of eye contact:

  • Rinse cautiously with water for several minutes.

  • Remove contact lenses, if present and easy to do. Continue rinsing.

In case of inhalation:

  • Move the individual to fresh air.

In case of a spill:

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the contaminated material into a sealed container for disposal.

Disposal Plan

As this compound is a non-hazardous chemical, disposal should follow standard laboratory procedures for non-hazardous waste.

Waste TypeDisposal Procedure
Unused solid this compound Dispose of in the designated non-hazardous solid chemical waste container.
Unused this compound solutions Small quantities of dilute solutions in organic solvents (like DMSO) should be collected in a designated non-hazardous liquid waste container. Do not pour down the drain.
Contaminated labware (e.g., pipette tips, tubes) Dispose of in the appropriate solid waste container.

Always adhere to your institution's specific waste disposal guidelines.

Mechanism of Action: CDK7 Inhibition

This compound is a biotinylated derivative of THZ1, a potent and selective covalent inhibitor of CDK7. CDK7 is a key component of the transcription factor IIH (TFIIH) complex and the CDK-activating kinase (CAK) complex. By covalently binding to a unique cysteine residue (C312) outside of the ATP-binding pocket of CDK7, this compound irreversibly inhibits its kinase activity.[1] This inhibition disrupts two major cellular processes: transcription and cell cycle progression.

The inhibition of CDK7 leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 5 and serine 7, which is crucial for transcription initiation and elongation.[1][2] This results in the downregulation of key oncogenes like MYC.[3][4]

CDK7_Inhibition_Pathway cluster_transcription Transcription Regulation This compound This compound CDK7 CDK7 This compound->CDK7 Covalent Inhibition RNAPII_CTD RNA Polymerase II CTD CDK7->RNAPII_CTD Phosphorylates (Ser5, Ser7) Transcription Gene Transcription (e.g., MYC) RNAPII_CTD->Transcription Promotes

CDK7 signaling pathway inhibited by this compound.

Experimental Protocol: Western Blot Analysis

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of RNAPII and the expression of downstream target proteins like MYC via Western blot.

Materials
  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease and phosphatase inhibitor cocktails

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-RNAPII Ser5, anti-phospho-RNAPII Ser7, anti-MYC, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure
  • Cell Treatment : Plate cells at the desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time period. Include a DMSO-treated vehicle control.

  • Cell Lysis :

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification : Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation :

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE : Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing : Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing : Repeat the washing steps as in step 9.

  • Detection :

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using a chemiluminescence detection system.

  • Analysis : Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative changes in protein expression or phosphorylation.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.